VTP-27999 Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5.ClH/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);1H/t19-,21-,23+,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXSPYSCCJMHRQ-VIEYARBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42Cl2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735362 | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264191-73-2 | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Mechanism of Action: Direct Renin Inhibition
An In-depth Technical Guide on the Core Mechanism of Action of VTP-27999 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of the mechanism of action of this compound. Contrary to potential initial misconceptions, VTP-27999 is not a Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitor. Instead, it is a potent and selective direct renin inhibitor.[1][2] This document details its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), presents key quantitative data from preclinical and clinical studies, outlines the experimental protocols used to elucidate its activity, and provides visual representations of its mechanism and experimental workflows.
VTP-27999 is an alkyl amine renin inhibitor designed for the potential treatment of hypertension and end-organ diseases.[1][2] Its primary mechanism of action is the direct inhibition of renin, a highly selective aspartyl protease.[3] Renin is the initial and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular function.[3]
By binding to the active site of renin, VTP-27999 blocks the conversion of angiotensinogen to angiotensin I. This action leads to a downstream reduction in the levels of angiotensin II and aldosterone, key effectors of the RAAS that promote vasoconstriction, sodium retention, and inflammation.[3][4] The high selectivity of VTP-27999 for renin suggests a potentially superior therapeutic profile compared to other RAAS inhibitors like ACE inhibitors or ARBs, which act at later points in the cascade.[3]
A key differentiator of VTP-27999 compared to other renin inhibitors like aliskiren is its effect on prorenin and renin immunoreactivity. Studies have shown that VTP-27999 increases renin immunoreactivity in assays by affecting the affinity of the active site-directed antibody, and it does not induce a conformational change in prorenin.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for VTP-27999 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Conditions | Reference |
| Renin Inhibition IC50 | 0.47 nM | Human | Purified recombinant human renin (36 pM) in buffer. | [3] |
| Renin Inhibition IC50 | 0.30 nM | Human | Purified recombinant human renin (0.3 nM) in buffer. | [3] |
| Plasma Renin Activity (PRA) IC50 | 1.1 nM | Human | In the presence of human plasma. | [3] |
| CYP3A4 Inhibition IC50 | >30,000 nM | Human | Human liver microsomes. | [3] |
| Intracellular Renin Inhibition IC50 | 27 nM | Human | Human mast cell line HMC-1. | [6] |
Table 2: Preclinical Pharmacokinetics
| Species | Oral Bioavailability (%) |
| Rat | 37% |
| Cynomolgus Monkey | 18% |
| Dog | >15% |
Table 3: Clinical Pharmacodynamics in Healthy Volunteers (10-day treatment)
| VTP-27999 Dose | Maximum Plasma Renin Induction (fold-increase) | Change in Renal Plasma Flow (mL/min/1.73 m²) |
| 75 mg | - | +17.2 |
| 150 mg | - | +63.1 |
| 300 mg | ~100 | +97.5 |
| 600 mg | ~350 | +115.2 |
| Aliskiren 300 mg | ~50 | +62.6 |
| Placebo | - | -8.9 |
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System (RAAS) and VTP-27999 Inhibition
The following diagram illustrates the RAAS cascade and the specific point of inhibition by VTP-27999.
Caption: The RAAS cascade showing VTP-27999 directly inhibiting renin.
Experimental Workflow: In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model
The diagram below outlines the typical workflow for assessing the in vivo efficacy of renin inhibitors like VTP-27999 in a hypertensive animal model.
Caption: Workflow for evaluating VTP-27999 efficacy in a dTGR model.
Detailed Methodologies for Key Experiments
In Vitro Renin Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of VTP-27999 against purified human renin.
-
Methodology Summary: The inhibition of purified recombinant human renin was measured in a buffer system.[3] The assay typically involves combining a fixed concentration of the enzyme (e.g., 36 pM or 0.3 nM) with varying concentrations of the inhibitor (VTP-27999).[3] A fluorogenic renin substrate is then added, and the rate of cleavage is monitored over time using a fluorescence plate reader. The IC50 value is calculated by fitting the dose-response curve of inhibition. For plasma renin activity (PRA) assays, the same principle is applied, but the reaction is conducted in human plasma, which contains endogenous angiotensinogen.[3]
CYP3A4 Inhibition Assay
-
Objective: To assess the potential for drug-drug interactions by measuring the inhibition of Cytochrome P450 3A4.
-
Methodology Summary: The assay was performed using human liver microsomes as the source of the CYP3A4 enzyme.[3] A specific substrate for CYP3A4 is incubated with the microsomes in the presence of varying concentrations of VTP-27999. The rate of metabolism of the substrate is measured, typically by quantifying the formation of a specific metabolite using LC-MS/MS. The IC50 is then determined from the dose-response curve. An IC50 value of >30 µM indicates low potential for CYP3A4-mediated drug interactions.[3]
In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension
-
Objective: To evaluate the oral efficacy and duration of action of VTP-27999 in a relevant animal model of hypertension.
-
Methodology Summary: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen were used.[3] These animals develop severe hypertension that is dependent on human renin. Mean arterial blood pressure (MAP) was monitored, often via telemetry. After establishing a baseline MAP, a single oral dose of VTP-27999 (e.g., 10 mg/kg) was administered. The reduction in MAP from baseline was then measured over a 24-hour period to determine the magnitude and duration of the antihypertensive effect.[3]
Clinical Study in Healthy Volunteers
-
Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of VTP-27999 in humans.
-
Methodology Summary: A single or multiple ascending dose study was conducted in healthy volunteers.[4] Subjects were often sodium-depleted to activate the RAAS. Participants received once-daily doses of VTP-27999 (e.g., 75, 150, 300, or 600 mg), placebo, or an active comparator like aliskiren for a specified period (e.g., 10 days).[4][6] Blood and urine samples were collected at various time points to measure plasma drug concentration, plasma renin activity, plasma renin concentration, angiotensin II, and aldosterone levels.[4] Renal plasma flow was also assessed as a biomarker of renal vascular function.[6]
Conclusion
This compound is a potent, selective, and orally bioavailable direct renin inhibitor. Its mechanism of action at the top of the RAAS cascade provides a comprehensive blockade of this key blood pressure-regulating pathway. Preclinical and clinical data have demonstrated its efficacy in inhibiting renin activity, reducing downstream effectors, and lowering blood pressure. The detailed experimental protocols outlined in this guide provide a basis for understanding how the activity of VTP-27999 was characterized. This molecule represents a significant example of structure-based drug design applied to the development of novel antihypertensive agents.
References
- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Increased Arterial Stiffness in Systemic Lupus Erythematosus (SLE) Patients at Low Risk for Cardiovascular Disease: A Cross-Sectional Controlled Study | PLOS One [journals.plos.org]
- 6. ahajournals.org [ahajournals.org]
VTP-27999: A Selective Renin Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective, orally bioavailable, non-peptidic alkyl amine direct renin inhibitor.[1] Developed for the potential treatment of hypertension and end-organ diseases, it acts at the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[2][3] This document provides a comprehensive technical overview of VTP-27999, summarizing its pharmacological properties, selectivity profile, and key experimental data. Detailed methodologies for the core experiments are provided, along with visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its scientific foundation.
Introduction: The Role of Renin in the RAAS Cascade
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[3] Renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney, catalyzes the first and rate-limiting step of this cascade. It cleaves angiotensinogen to produce angiotensin I (Ang I).[3] Ang I is subsequently converted to the potent vasoconstrictor, angiotensin II (Ang II), by the angiotensin-converting enzyme (ACE).[3] Ang II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[1]
Direct inhibition of renin offers a highly specific approach to downregulating the entire RAAS cascade, potentially offering therapeutic advantages over other RAAS-targeting agents like ACE inhibitors and angiotensin receptor blockers (ARBs).[1] VTP-27999 was designed as a direct renin inhibitor to provide a novel therapeutic option for managing conditions associated with RAAS overactivation.
Mechanism of Action of VTP-27999
VTP-27999 is a direct inhibitor of the enzymatic activity of renin. By binding to the active site of renin, it prevents the cleavage of angiotensinogen to Ang I, thereby reducing the production of Ang I and, consequently, Ang II and aldosterone.[4] This leads to a dose-dependent decrease in plasma renin activity (PRA), and a reduction in the downstream effects of Ang II, such as vasoconstriction and aldosterone-mediated sodium retention.[4] Clinical studies have demonstrated that administration of VTP-27999 leads to a rapid and sustained suppression of PRA.[5]
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of VTP-27999.
Table 1: In Vitro Potency and Selectivity of VTP-27999
| Parameter | Species | Value | Reference |
| Renin Inhibition IC50 | Human | 27 nM | [6] |
| Selectivity vs. Cathepsin D | Human | >1000-fold | [1] |
| Selectivity vs. Cathepsin E | Human | >1000-fold | [1] |
| Selectivity vs. β-secretase | Human | >1000-fold | [1] |
| CYP3A4 Inhibition IC50 | Human | >30 µM | [3] |
Table 2: Pharmacokinetic Properties of VTP-27999
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 37% | [1][3] |
| Monkey | 18% | [1][3] | |
| Dog | >15% | [1][7] | |
| Terminal Half-life (t1/2) | Human | 24-30 hours | [4][5] |
| Time to Maximum Concentration (Tmax) | Human | 1-4 hours | [4][5] |
| Plasma Protein Binding (Free Fraction) | Human | 22-29% | [1][3] |
Table 3: Clinical Pharmacodynamic Effects of VTP-27999 (in salt-depleted healthy volunteers)
| Parameter | Dose | Effect | Reference |
| Plasma Renin Activity (PRA) | 75-600 mg | Dose-dependent suppression | [4][5] |
| Plasma Renin Concentration (PRC) | 75-600 mg | Dose-dependent increase (up to 350-fold) | [5][8] |
| Angiotensin II | 75-600 mg | Decrease | [4] |
| Aldosterone | 75-600 mg | Decrease | [4] |
| Blood Pressure | 75-600 mg | Decrease (comparable to 300 mg aliskiren) | [4][5] |
| Renal Plasma Flow (RPF) | 75-600 mg | Dose-dependent increase | [6][9] |
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol outlines a typical fluorometric assay to determine the in vitro potency of VTP-27999 in inhibiting human renin activity.
Caption: Workflow for the in vitro fluorometric renin inhibition assay.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
VTP-27999
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of VTP-27999 in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
In a 96-well plate, add the assay buffer, VTP-27999 dilutions (or vehicle control), and recombinant human renin.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 1-2 minutes (Excitation: ~340 nm, Emission: ~490 nm).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of VTP-27999 relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the VTP-27999 concentration and fitting the data to a four-parameter logistic equation.
Off-Target Selectivity Profiling
To assess the selectivity of VTP-27999, its inhibitory activity is tested against a panel of other proteases, particularly other aspartyl proteases, and a broader panel of receptors and enzymes.
Protocol for Aspartyl Protease Selectivity:
-
Individual enzymatic assays are conducted for other aspartyl proteases such as Cathepsin D, Cathepsin E, and β-secretase.
-
The assay conditions (e.g., buffer, substrate) are optimized for each specific enzyme.
-
VTP-27999 is tested at a high concentration (e.g., 10 µM) to determine the percentage of inhibition.
-
If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 value.
-
Selectivity is expressed as the ratio of the IC50 for the off-target enzyme to the IC50 for renin.
Broad Panel Screening:
-
VTP-27999 is submitted to a contract research organization (CRO) for screening against a large panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in binding or functional assays.
-
Results are reported as the percentage of inhibition or activation, with a threshold (e.g., >50%) used to identify potential off-target interactions that may warrant further investigation.
In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension
The dTGR model, which expresses both human renin and human angiotensinogen, is a relevant model for testing the efficacy of human renin inhibitors.[1]
Procedure:
-
Male or female dTGRs are instrumented with radiotelemetry devices for continuous monitoring of blood pressure and heart rate.
-
After a recovery period and baseline data collection, the rats are orally administered a single dose of VTP-27999 or vehicle.
-
Blood pressure and heart rate are continuously monitored for at least 24 hours post-dosing.
-
The change in mean arterial pressure (MAP) from baseline is calculated for each treatment group.
-
The efficacy of VTP-27999 is determined by the magnitude and duration of the blood pressure reduction compared to the vehicle-treated group.
Oral Bioavailability Studies
Oral bioavailability is determined by comparing the plasma concentration-time profile of VTP-27999 after oral administration to that after intravenous (IV) administration.
Procedure:
-
Animals (e.g., rats, monkeys, dogs) are divided into two groups: one receiving an IV dose and the other an oral dose of VTP-27999.
-
For the oral group, VTP-27999 is administered via oral gavage. For the IV group, the compound is administered via a suitable vein (e.g., jugular).
-
Serial blood samples are collected at predetermined time points after dosing.
-
Plasma is separated, and the concentration of VTP-27999 is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters, including the area under the curve (AUC), are calculated for both routes of administration.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Safety and Tolerability
In a multiple ascending dose study in salt-depleted healthy volunteers, VTP-27999 was generally well-tolerated at doses up to 600 mg daily for 10 days, with no significant safety issues reported.[5] There were no drug-related discontinuations or significant adverse events.[8] However, at doses of 300 mg and higher, the significant rise in plasma renin concentration led to a rebound increase in angiotensin II and aldosterone levels after drug cessation, suggesting an upper limit to the beneficial effects of excessive renin inhibition.[4][5]
Conclusion
VTP-27999 is a potent and selective direct renin inhibitor with a pharmacokinetic and pharmacodynamic profile that supports once-daily oral dosing.[5] It effectively suppresses the RAAS, leading to reductions in blood pressure.[4] The extensive preclinical and clinical data demonstrate its potential as a therapeutic agent for hypertension and other RAAS-mediated diseases. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar renin inhibitors. The unique pharmacodynamic response at higher doses highlights important considerations for the therapeutic window of direct renin inhibition.
References
- 1. manuals.plus [manuals.plus]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High human renin hypertension in transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. ibl-america.com [ibl-america.com]
- 7. labcorp.com [labcorp.com]
- 8. selectscience.net [selectscience.net]
- 9. researchgate.net [researchgate.net]
VTP-27999: A Technical Deep Dive into its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VTP-27999, a potent and selective alkyl amine renin inhibitor. VTP-27999 emerged from a structure-guided drug design program aimed at optimizing a lead compound to achieve clinical utility for the treatment of hypertension and related cardiovascular and renal diseases. This document summarizes key quantitative data, outlines experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and design logic.
Introduction: Targeting the Renin-Angiotensin-Aldosterone System
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Renin, an aspartyl protease, catalyzes the initial and rate-limiting step of this cascade, making it a prime target for therapeutic intervention.[1] Direct renin inhibitors (DRIs) offer a promising approach to modulating the RAAS at its origin. VTP-27999 was developed as a nonpeptidic, orally bioavailable DRI with improved potency and selectivity over earlier compounds.[1][2]
Mechanism of Action: Direct Renin Inhibition
VTP-27999 functions as a direct inhibitor of the enzyme renin. By binding to the active site of renin, it prevents the conversion of angiotensinogen to angiotensin I, thereby downregulating the entire RAAS cascade. This mode of action is depicted in the following signaling pathway.
Structure-Activity Relationship (SAR) of VTP-27999 and its Analogs
The development of VTP-27999 (compound 9) was the result of a systematic, structure-guided optimization of a lead compound (compound 2).[1] The primary goals of this optimization were to reduce inhibition of the cytochrome P450 enzyme CYP3A4 while maintaining or improving potency against renin and oral bioavailability.[1]
The key structural modifications leading to VTP-27999 focused on the S1 pocket of the renin active site. Replacing the cyclohexylmethyl group of the lead compound with a (R)-(tetrahydropyran-3-yl)methyl group and altering its attachment point were crucial for achieving the desired pharmacological profile.[1][2] The rationale behind this design is illustrated below.
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic properties of VTP-27999 and key analogs.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Renin IC50 (nM) | PRA IC50 (nM) | CYP3A4 IC50 (µM) |
| 1 (Aliskiren) | 0.53 | 0.65 | >30 |
| 2 (Lead) | 0.82 | - | 4.6 |
| 3 | 0.42 | 0.48 | 28 |
| 9 (VTP-27999) | 0.30 | 1.1 | >30 |
Data sourced from "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility".[1]
Table 2: Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| 1 (Aliskiren) | Rat | 2.6 | - |
| Monkey | 2.4 | - | |
| 2 (Lead) | Rat | <10 | Medium |
| Monkey | <10 | Low | |
| 3 | Rat | 5 | - |
| Monkey | 4 | - | |
| 9 (VTP-27999) | Rat | 37 | - |
| Monkey | 18 | - | |
| Dog | >15 | - |
Data sourced from "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility".[1]
Experimental Protocols
Detailed experimental protocols were referenced as being in the supporting information of the primary publication, which was not accessible through the performed searches. The following are generalized protocols for the key assays based on standard industry practices.
Renin Inhibition Assay (Generalized Protocol)
This assay determines the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human renin.
Workflow:
Methodology:
-
Reagents: Recombinant human renin, a synthetic angiotensinogen substrate, assay buffer, and the test compound (e.g., VTP-27999).
-
Procedure: The test compound is serially diluted and pre-incubated with renin in the assay buffer. The enzymatic reaction is initiated by the addition of the angiotensinogen substrate.
-
Detection: The reaction is stopped after a defined period, and the amount of angiotensin I produced is quantified, typically using a method such as FRET (Fluorescence Resonance Energy Transfer) or an immunoassay.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the renin activity (IC50) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
CYP3A4 Inhibition Assay (Generalized Protocol)
This assay evaluates the potential of a test compound to inhibit the metabolic activity of cytochrome P450 3A4, a key enzyme involved in drug metabolism.
Methodology:
-
System: Human liver microsomes are used as the source of CYP3A4.
-
Substrate: A specific fluorescent or luminescent probe substrate for CYP3A4 is used.
-
Procedure: The test compound is incubated with human liver microsomes and the probe substrate in the presence of a cofactor such as NADPH.
-
Detection: The formation of the metabolized product is monitored over time by measuring the change in fluorescence or luminescence.
-
Data Analysis: The IC50 value is calculated similarly to the renin inhibition assay, representing the concentration of the test compound that causes 50% inhibition of CYP3A4 activity.
Clinical Development
A multiple ascending dose study of VTP-27999 was conducted in healthy, salt-depleted volunteers. The study demonstrated that VTP-27999 was well-tolerated and led to a dose-dependent suppression of plasma renin activity. Notably, at higher doses, VTP-27999 induced a more significant increase in plasma renin concentration compared to aliskiren, suggesting a greater degree of intrarenal renin inhibition.
Conclusion
VTP-27999 is a potent, selective, and orally bioavailable direct renin inhibitor identified through a rigorous structure-guided optimization process. The key to its improved profile was the strategic modification of the S1 binding pocket interactions, which successfully mitigated off-target effects on CYP3A4 while enhancing pharmacokinetic properties. The preclinical and early clinical data for VTP-27999 underscore its potential as a therapeutic agent for managing hypertension and related disorders by effectively targeting the RAAS at its origin. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.
References
VTP-27999: A Novel Direct Renin Inhibitor for Renin-Angiotensin-Aldosterone System Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective, orally bioavailable direct renin inhibitor that has demonstrated significant modulation of the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the preclinical and clinical data available for VTP-27999, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its effects on key components of the RAAS. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in understanding the profile of this clinical candidate.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension and other cardiovascular and renal diseases. Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney, catalyzes the first and rate-limiting step of the RAAS cascade: the conversion of angiotensinogen to angiotensin I.[1][2] Direct renin inhibition, therefore, represents a primary therapeutic target for attenuating the downstream effects of the RAAS, including the production of the potent vasoconstrictor angiotensin II and the subsequent release of aldosterone.
VTP-27999 is an alkyl amine-based, non-peptidic direct renin inhibitor that has been investigated for its potential in treating hypertension and related conditions.[3][4] This document details the mechanism of action, in vitro and in vivo pharmacology, and clinical findings related to VTP-27999's interaction with the RAAS.
Mechanism of Action
VTP-27999 directly binds to the active site of renin, competitively inhibiting its enzymatic activity. This blockade at the apex of the RAAS cascade leads to a reduction in the production of angiotensin I and, consequently, decreases in the levels of angiotensin II and aldosterone.
Signaling Pathway
The following diagram illustrates the canonical RAAS pathway and the point of intervention for VTP-27999.
References
- 1. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II, independent of plasma renin activity, contributes to the hypertension of autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
VTP-27999 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 Hydrochloride is a potent and selective, orally bioavailable alkyl amine inhibitor of the enzyme renin.[1][2] As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), renin represents a key therapeutic target for the management of hypertension and related cardiovascular and renal diseases. This document provides an in-depth technical overview of VTP-27999, encompassing its discovery through structure-based drug design, a detailed synthetic pathway, comprehensive in vitro and in vivo pharmacological data, and its mechanism of action within the RAAS cascade.
Discovery and Rationale
VTP-27999 was developed through a structure-guided optimization of a series of nonpeptidic alkyl amine renin inhibitors.[1][3] The primary objective was to improve upon earlier compounds by enhancing oral bioavailability and minimizing off-target effects, particularly the inhibition of cytochrome P450 3A4 (CYP3A4), a common liability in this class of drugs.[1][3]
X-ray crystallography of early-generation inhibitors bound to the active site of human renin (PDB code: 3KM4) provided the structural basis for the design of VTP-27999.[1][3] Molecular modeling indicated that replacing a cyclohexylmethyl group in the S1 pocket of the enzyme with an (R)-(tetrahydropyran-3-yl)methyl group could establish a favorable hydrogen bond with the side chain of Thr77 in the flap region of the protein.[1][3] This modification, combined with a different attachment point on the core scaffold, was predicted to maintain high renin potency while reducing affinity for the more hydrophobic active site of CYP3A4.[1] This rational design approach led to the identification of VTP-27999 (also referred to as compound 9 in some literature) as a clinical candidate with an improved pharmacological profile.[1][3]
Synthesis of this compound
The synthesis of VTP-27999 is accomplished through a multi-step sequence. A key step in the synthesis involves the formation of a central urea linkage. The final steps in the synthesis of a closely related analog are depicted in the literature, and a complete synthetic scheme and procedures are provided in the supporting information of the primary publication.
A detailed, step-by-step synthesis protocol, as would be found in the supporting information of the cited literature, is proprietary and not publicly available in the search results. The following is a generalized representation based on the available information.
Experimental Workflow for Synthesis
Caption: Generalized synthetic workflow for this compound.
Pharmacological Data
The pharmacological profile of VTP-27999 has been characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
| Parameter | VTP-27999 | Aliskiren |
| Renin Inhibition IC50 (nM) | ||
| Low Renin Concentration | 0.47 | 0.6 |
| High Renin Concentration | 0.30 | N/A |
| Plasma Renin Activity (PRA) | 1.1 | N/A |
| CYP3A4 Inhibition IC50 (µM) | >30 | N/A |
| Selectivity | >1000x over other aspartyl proteases | N/A |
Data compiled from multiple sources.[1][3][4]
Pharmacokinetic Properties
| Species | Oral Bioavailability (%) | Tmax (hours) | Half-life (hours) |
| Rat | 37 | N/A | N/A |
| Monkey | 18 | N/A | N/A |
| Human | ~10-fold higher than aliskiren | 1-4 | 24-30 |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key assays used in the characterization of VTP-27999.
In Vitro Renin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of VTP-27999 against recombinant human renin.
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by renin. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.
Generalized Protocol:
-
Recombinant human renin is incubated with varying concentrations of VTP-27999 in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).
-
A fluorogenic peptide substrate, such as Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg, is added to initiate the reaction.
-
The reaction is incubated at 37°C.
-
The fluorescence is measured at appropriate excitation (e.g., 340 nm) and emission (e.g., 490 nm) wavelengths.
-
The IC50 value is calculated from the concentration-response curve.
Experimental Workflow for Renin Inhibition Assay
Caption: Workflow for the in vitro renin inhibition assay.
CYP3A4 Inhibition Assay
Objective: To assess the potential of VTP-27999 to inhibit the major drug-metabolizing enzyme, CYP3A4.
Principle: The assay measures the metabolism of a specific CYP3A4 substrate by human liver microsomes. A decrease in metabolite formation in the presence of the test compound indicates inhibition.
Generalized Protocol:
-
Human liver microsomes are incubated with a probe substrate for CYP3A4 (e.g., midazolam or testosterone) and varying concentrations of VTP-27999.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
The incubation is carried out at 37°C and then terminated.
-
The formation of the metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is quantified by LC-MS/MS.
-
The IC50 value is determined from the inhibition curve.
In Vivo Hypertension Model
Objective: To evaluate the antihypertensive efficacy of VTP-27999 in a relevant animal model.
Model: Double transgenic rats (dTGR) expressing both human renin and human angiotensinogen. These animals exhibit a renin-dependent form of severe hypertension.[1]
Generalized Protocol:
-
dTGRs are instrumented with telemetry devices for continuous monitoring of blood pressure.
-
A baseline blood pressure is established.
-
VTP-27999 is administered orally at various doses.
-
Mean arterial blood pressure (MAP) is monitored over a 24-hour period or longer to assess the magnitude and duration of the antihypertensive effect.
Mechanism of Action: Inhibition of the RAAS Pathway
VTP-27999 exerts its therapeutic effect by directly inhibiting renin, the initial and rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By binding to the active site of renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I.[1] This, in turn, reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key stimulator of aldosterone release. The net effect is a reduction in blood pressure and a decrease in sodium and water retention.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of VTP-27999
Caption: VTP-27999 inhibits renin, the initial step of the RAAS cascade.
Conclusion
This compound is a rationally designed, potent, and selective renin inhibitor with favorable pharmacokinetic properties. Its discovery highlights the power of structure-based drug design in optimizing lead compounds to achieve a desired therapeutic profile. The comprehensive in vitro and in vivo data demonstrate its efficacy in inhibiting the RAAS pathway and lowering blood pressure. As a direct renin inhibitor, VTP-27999 offers a promising therapeutic strategy for the management of hypertension and related end-organ diseases.
References
- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood pressure reduction and diabetes insipidus in transgenic rats deficient in brain angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
Preclinical Pharmacology of VTP-27999: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of VTP-27999, a potent and selective alkyl amine renin inhibitor. The information presented herein is intended to support further research and development efforts in the field of cardiovascular disease, particularly hypertension and end-organ damage. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Visualizations of the relevant signaling pathway and experimental workflows are included to facilitate understanding.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
VTP-27999 is a direct renin inhibitor, targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[1][2] Renin, an aspartyl protease primarily secreted by the kidneys, cleaves angiotensinogen to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE).[2] Angiotensin II mediates its effects by binding to the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis.[2] By directly inhibiting renin, VTP-27999 effectively blocks the entire downstream cascade, offering a potentially superior therapeutic profile compared to ACE inhibitors and angiotensin receptor blockers (ARBs).[2]
References
VTP-27999 Hydrochloride: A Technical Guide for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 Hydrochloride is a potent and selective, orally bioavailable, nonpeptidic alkyl amine direct renin inhibitor that has been investigated for the treatment of hypertension. By targeting the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), VTP-27999 offers a promising mechanism for blood pressure control. This document provides an in-depth technical overview of VTP-27999, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation in hypertension research.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance.[1] Renin, an aspartyl protease primarily secreted by the kidneys, catalyzes the initial and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[1] Angiotensin I is subsequently converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. Dysregulation of the RAAS is a key factor in the pathophysiology of hypertension. Direct renin inhibitors (DRIs) block the RAAS at its origin, offering a potentially more complete blockade compared to other agents like angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs).
VTP-27999 was developed as a highly potent direct renin inhibitor with improved oral bioavailability over earlier compounds.[1] This guide summarizes the key technical information available on this compound for researchers in the field of hypertension and cardiovascular drug discovery.
Mechanism of Action
VTP-27999 is a direct inhibitor of the enzyme renin. It binds to the active site of renin, preventing the cleavage of angiotensinogen to angiotensin I. This inhibition leads to a downstream reduction in the levels of angiotensin II and aldosterone, resulting in vasodilation and decreased sodium and water retention, which collectively contribute to a lowering of blood pressure.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of Inhibition by VTP-27999
Caption: The RAAS pathway and the inhibitory action of VTP-27999 on renin.
Preclinical Pharmacology
In Vitro Potency and Selectivity
VTP-27999 is a highly potent inhibitor of human renin. Its inhibitory activity has been assessed in various in vitro assays. The selectivity of VTP-27999 is a key feature, with significantly less activity against other enzymes, including related aspartyl proteases and cytochrome P450 enzymes.
| Parameter | VTP-27999 (Compound 9) | Reference Compound (Aliskiren) |
| Renin IC50 (nM, low renin) | 0.30 | 0.53 |
| Renin IC50 (nM, high renin) | 0.47 | 0.40 |
| Plasma Renin Activity IC50 (nM) | 1.1 | 0.65 |
| CYP3A4 IC50 (µM) | >30 | Not reported in this study |
| Source: Jia L, et al. ACS Med Chem Lett. 2011.[1] |
In Vivo Efficacy in a Hypertensive Animal Model
The antihypertensive effect of VTP-27999 was evaluated in a double transgenic rat (dTGR) model expressing human renin and human angiotensinogen. These animals exhibit a form of hypertension that is dependent on the human renin-angiotensin system.
| Parameter | VTP-27999 (10 mg/kg, p.o.) |
| Maximum Reduction in Mean Arterial Pressure (MAP) | Data not explicitly quantified in the primary publication, but graphical representation shows a significant and sustained reduction. |
| Duration of Action | Provided a greater reduction in MAP at 24 hours and a longer duration of action compared to a reference compound.[1] |
| Source: Jia L, et al. ACS Med Chem Lett. 2011.[1] |
Pharmacokinetics in Animals
| Species | Oral Bioavailability (%) |
| Rat | 37 |
| Cynomolgus Monkey | 18 |
| Dog | >15 |
| Source: Jia L, et al. ACS Med Chem Lett. 2011.[1] |
Clinical Pharmacology
Pharmacokinetics in Humans
A multiple ascending dose study was conducted in healthy, salt-depleted volunteers to evaluate the pharmacokinetics of VTP-27999.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1 - 4 hours |
| Terminal Half-life (t1/2) | 24 - 30 hours |
| Dose Proportionality | Pharmacokinetics were dose-proportional. |
| Accumulation (Day 10 vs Day 1) | Cmax increased by ~50%, and AUC approximately doubled. |
| Source: Balcarek J, et al. Hypertension. 2014. |
Pharmacodynamics in Humans
The study in healthy volunteers also assessed the pharmacodynamic effects of VTP-27999 on the RAAS.
| Parameter | Effect of VTP-27999 |
| Plasma Renin Activity (PRA) | Remained suppressed during the 24-hour dosing interval at all doses. |
| Plasma Renin Concentration (PRC) | Dose-dependent increase, with a maximal 350-fold induction. This was greater than with aliskiren, suggesting significant intrarenal renin inhibition. |
| Plasma Angiotensin II | Decreased. |
| Plasma Aldosterone | Decreased. |
| Urinary Aldosterone Excretion | Decreased versus placebo on day 1. However, on day 10, it was higher in the 300- and 600-mg dose groups compared with baseline. |
| Blood Pressure | Decreased to a similar degree as aliskiren in salt-depleted normotensive volunteers. |
| Source: Balcarek J, et al. Hypertension. 2014. |
Experimental Protocols
In Vitro Renin Inhibition Assay
Objective: To determine the in vitro potency of VTP-27999 in inhibiting recombinant human renin.
Materials:
-
Recombinant human renin
-
Synthetic renin substrate (e.g., angiotensinogen or a fluorescently labeled peptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of VTP-27999 in the assay buffer.
-
In a microplate, add the renin enzyme to each well.
-
Add the different concentrations of VTP-27999 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the renin substrate to each well.
-
Monitor the reaction kinetics (e.g., fluorescence intensity or product formation) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Caption: Workflow for the in vitro renin inhibition assay.
Double Transgenic Rat (dTGR) Model of Hypertension
Objective: To evaluate the in vivo antihypertensive efficacy of VTP-27999.
Animal Model:
-
Double transgenic rats heterozygous for the human renin and human angiotensinogen genes. These rats develop severe hypertension due to the overactivity of the human RAAS.[2][3]
Protocol:
-
House the dTGRs under standard laboratory conditions with access to food and water ad libitum.
-
Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a recovery period after surgery.
-
Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.
-
Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg). A vehicle control group should be included.
-
Continuously monitor blood pressure and heart rate for at least 24 hours post-dosing.
-
Analyze the data to determine the time course of the blood pressure-lowering effect, the maximum reduction in mean arterial pressure (MAP), and the duration of action.
Caption: Experimental workflow for the dTGR hypertension model.
Summary and Conclusion
This compound is a potent and selective direct renin inhibitor with demonstrated efficacy in a preclinical model of hypertension and favorable pharmacokinetic and pharmacodynamic properties in humans. Its mechanism of action, targeting the initial step of the RAAS cascade, makes it a valuable tool for hypertension research. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers investigating the role of renin inhibition in cardiovascular disease and developing novel antihypertensive therapies. Further research may be warranted to fully elucidate its long-term efficacy and safety profile in hypertensive populations.
References
VTP-27999: A Technical Guide on its Role in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VTP-27999 is a potent, orally bioavailable, nonpeptidic direct renin inhibitor that has demonstrated significant potential in modulating the renin-angiotensin-aldosterone system (RAAS). As the initial and rate-limiting step in the RAAS cascade, renin is a prime therapeutic target for managing cardiovascular and renal diseases.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on VTP-27999, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and its effects in cardiovascular models. The information presented is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and investigational profile of this compound.
Mechanism of Action
VTP-27999 is an alkyl amine that acts as a direct inhibitor of the enzyme renin.[2] Renin is an aspartyl protease that cleaves angiotensinogen to form angiotensin I (Ang I).[1] This is the first and rate-limiting step in the RAAS cascade, a critical hormonal system that regulates blood pressure, and fluid and electrolyte balance.[1] By directly binding to the active site of renin, VTP-27999 blocks the conversion of angiotensinogen to Ang I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II (Ang II) and, subsequently, aldosterone.[3] This upstream inhibition of the RAAS cascade is a key mechanism for its potential therapeutic effects in cardiovascular diseases.[4]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the central role of renin in the RAAS and the point of inhibition by VTP-27999.
Pharmacokinetics and Pharmacodynamics
Clinical studies in healthy, salt-depleted volunteers have characterized the pharmacokinetic and pharmacodynamic profile of VTP-27999.
Pharmacokinetics
VTP-27999 is rapidly absorbed after oral administration, reaching maximum plasma concentrations (Cmax) between 1 to 4 hours.[3][5] It exhibits a multi-exponential decay from plasma with a terminal half-life of 24 to 30 hours, supporting once-daily dosing.[3][5] The pharmacokinetics are dose-proportional.[3] VTP-27999 has a significantly higher oral bioavailability (approximately 10-fold greater) than the first-generation direct renin inhibitor, aliskiren.[3]
| Parameter | Value | Reference |
| Time to Cmax (Tmax) | 1 - 4 hours | [3][5] |
| Terminal Half-life (t1/2) | 24 - 30 hours | [3][5] |
| Dosing Regimen | Once daily | [3] |
| Bioavailability | ~10-fold higher than aliskiren | [3] |
Table 1: Summary of Pharmacokinetic Parameters of VTP-27999 in Healthy Volunteers
Pharmacodynamics
VTP-27999 demonstrates potent and sustained inhibition of plasma renin activity (PRA).[3] A dose-dependent induction of plasma renin concentration (PRC) is observed, which is a characteristic feedback response to RAAS blockade.[3] This induction is greater with VTP-27999 than with aliskiren, suggesting more potent intrarenal renin inhibition.[3] Consequently, VTP-27999 leads to a dose-dependent decrease in plasma Ang II and aldosterone levels.[3]
| Dose of VTP-27999 | Effect on PRA | Effect on PRC | Effect on Ang II | Effect on Aldosterone | Reference |
| 75 mg | Significant suppression | Dose-dependent increase | Decrease | Decrease | [3] |
| 150 mg | Significant suppression | Dose-dependent increase | Decrease | Decrease | [3] |
| 300 mg | Significant suppression | Dose-dependent increase | Decrease | Decrease | [3] |
| 600 mg | Significant suppression | Maximally 350-fold increase | Decrease | Decrease | [3] |
Table 2: Summary of Pharmacodynamic Effects of VTP-27999 in Healthy Volunteers (10-day treatment)
Role in Cardiovascular Disease Models
While extensive data in specific cardiovascular disease models are limited in the public domain, the profound impact of VTP-27999 on the RAAS suggests its therapeutic potential in a range of cardiovascular conditions where this system is pathologically activated, including hypertension, heart failure, and atherosclerosis-related vascular dysfunction.
Hypertension
The primary preclinical evidence for VTP-27999 in a cardiovascular disease model comes from a study in double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen. This model develops severe, renin-dependent hypertension.[6]
Quantitative Data
| Compound | Dose | Effect on Mean Arterial Pressure (MAP) | Duration of Action | Reference |
| VTP-27999 | 10 mg/kg p.o. | Greater reduction than aliskiren | Longer than aliskiren | |
| Aliskiren | 10 mg/kg p.o. | Reduction in MAP | Shorter than VTP-27999 |
Table 3: Efficacy of VTP-27999 in a Double Transgenic Rat Model of Hypertension
Experimental Protocol: Double Transgenic Rat (dTGR) Model of Hypertension
-
Animal Model: Double transgenic rats expressing human renin and angiotensinogen. These animals develop severe hypertension dependent on human renin.[6] A variation of this model involves pre-treatment with an ACE inhibitor like enalapril from a young age to stabilize the hypertension and improve survival, allowing for longer-term studies.[6]
-
Treatment: Single oral gavage of VTP-27999 (e.g., 10 mg/kg) or a comparator compound (e.g., aliskiren) or vehicle.[6]
-
Blood Pressure Measurement: Mean arterial pressure (MAP) is continuously monitored, often using telemetry devices implanted in the animals.[6]
-
Endpoint: The primary endpoint is the change in MAP from baseline and the duration of the blood pressure-lowering effect.[6]
Heart Failure
Direct renin inhibition is a rational therapeutic strategy for heart failure, where the RAAS is chronically activated, contributing to vasoconstriction, sodium and water retention, and adverse cardiac remodeling (fibrosis and hypertrophy).[7][8] Although no specific studies with VTP-27999 in heart failure models are publicly available, its mechanism of action suggests potential benefits.
Potential Experimental Models for Heart Failure:
-
Myocardial Infarction (MI) Model: Ligation of a coronary artery (e.g., the left anterior descending artery) in rodents (mice or rats) leads to an infarct and subsequent cardiac remodeling, culminating in heart failure. A direct renin inhibitor could be administered post-MI to assess its effects on left ventricular function, infarct size, and cardiac fibrosis.
-
Pressure Overload Model (Transverse Aortic Constriction - TAC): Surgical constriction of the transverse aorta in mice or rats induces pressure overload on the left ventricle, leading to hypertrophy and eventual heart failure. This model would be suitable to evaluate the impact of VTP-27999 on the development of cardiac hypertrophy and fibrosis.
Atherosclerosis and Endothelial Dysfunction
The RAAS, particularly Ang II, contributes to the pathogenesis of atherosclerosis through pro-inflammatory and pro-oxidative mechanisms, and by promoting endothelial dysfunction.[9][10] Direct renin inhibition has been shown to reduce atherosclerosis in animal models.[3]
Potential Experimental Models for Atherosclerosis:
-
Apolipoprotein E-deficient (ApoE-/-) Mice: These mice, when fed a high-fat diet, spontaneously develop atherosclerotic lesions that resemble those in humans. VTP-27999 could be administered to these mice to evaluate its effect on plaque formation, composition, and markers of vascular inflammation.
-
Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: Similar to ApoE-/- mice, LDLR-/- mice on a high-fat diet develop hypercholesterolemia and atherosclerosis. This model is also suitable for testing the anti-atherosclerotic potential of direct renin inhibitors.[3]
Effects on Renal Hemodynamics
In salt-depleted healthy volunteers, VTP-27999 has been shown to have beneficial effects on renal hemodynamics, suggesting a potential for renal protection.
Quantitative Data
| Compound | Dose | Change in Renal Plasma Flow (RPF) | Change in Glomerular Filtration Rate (GFR) | Reference |
| VTP-27999 | 75 mg | +17.2 mL/min/1.73 m² | Not specified | [3] |
| VTP-27999 | 150 mg | +63.1 mL/min/1.73 m² | Increase | [11] |
| VTP-27999 | 300 mg | +97.5 mL/min/1.73 m² | Increase (maximal effect) | [3][11] |
| VTP-27999 | 600 mg | +115.2 mL/min/1.73 m² | Increase (maximal effect) | [3][11] |
| Aliskiren | 300 mg | +62.6 mL/min/1.73 m² | Increase | [3][11] |
| Placebo | - | -8.9 mL/min/1.73 m² | Not specified | [3] |
Table 4: Effects of VTP-27999 on Renal Hemodynamics in Healthy Volunteers
These data indicate that VTP-27999 can induce significant, dose-dependent increases in RPF and GFR, with maximal effects observed at doses of 300 mg and higher.[11]
Experimental Protocol: Assessment of Renal Hemodynamics in Humans
-
Study Population: Healthy volunteers maintained on a low-sodium diet to activate the RAAS.[11]
-
Intervention: Administration of single or multiple ascending doses of VTP-27999, placebo, and an active comparator (e.g., aliskiren).[3][11]
-
Measurements:
-
Renal Plasma Flow (RPF): Measured by the clearance of para-aminohippurate (PAH).
-
Glomerular Filtration Rate (GFR): Measured by the clearance of iothalamate or a similar marker.
-
-
Procedure: Involves intravenous infusion of PAH and the GFR marker, with timed urine and blood sampling to calculate clearance rates.
Conclusion and Future Directions
VTP-27999 is a potent direct renin inhibitor with a favorable pharmacokinetic profile that leads to robust and sustained suppression of the RAAS. Data from healthy volunteers and a hypertensive animal model demonstrate its efficacy in lowering blood pressure and improving renal hemodynamics, with a greater potency observed compared to aliskiren.
While direct evidence in other cardiovascular disease models such as heart failure and atherosclerosis is currently lacking in the public domain, its mechanism of action strongly supports its therapeutic potential in these conditions. Future research should focus on evaluating the efficacy of VTP-27999 in established preclinical models of heart failure (e.g., post-myocardial infarction or pressure overload models) and atherosclerosis (e.g., ApoE-/- or LDLR-/- mice). Such studies would be crucial to elucidate its potential for preventing adverse cardiac remodeling, reducing cardiac fibrosis, improving cardiac function, and inhibiting the progression of atherosclerotic plaques. These investigations will be essential to fully understand the therapeutic utility of VTP-27999 in the broader spectrum of cardiovascular diseases.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. researchgate.net [researchgate.net]
- 3. Renin inhibition reduces hypercholesterolemia-induced atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 5. Direct Renin Inhibitors in Hypertension - Outlook for End Organ Protection | ECR Journal [ecrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Renin Inhibitors in Chronic Heart Failure: The Aliskiren Observation of Heart Failure Treatment Study in Context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of glomerulosclerosis after high-dose enalapril treatment in subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Renin-Angiotensin System in Pathogenesis of Atherosclerosis and Treatment of CVD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
VTP-27999 and the Prorenin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between VTP-27999, a potent renin inhibitor, and the (pro)renin receptor ((P)RR). It consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to support further research and development in the field of renin-angiotensin system (RAS) modulation.
Core Interaction Summary
VTP-27999 is a direct, active-site-directed renin inhibitor. Its primary mechanism of action is the potent inhibition of renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAS cascade. While VTP-27999 does not directly bind to and inhibit the (pro)renin receptor, it modulates its signaling output by inhibiting its natural ligand, renin.
A key distinction of VTP-27999 compared to other renin inhibitors like aliskiren is its effect on prorenin. VTP-27999 does not induce the unfolding of prorenin into an active "open" conformation. However, it is capable of binding to this acid-activated open form of prorenin, should it be present. Critically, studies have demonstrated that VTP-27999 can block renin's ability to stimulate (P)RR-mediated downstream signaling, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in vascular smooth muscle cells. In contrast, VTP-27999 does not appear to interfere with signaling pathways initiated by prorenin binding to the (P)RR.
Quantitative Data
The following tables summarize the key quantitative parameters for VTP-27999's interaction with renin and its downstream effects on (P)RR signaling.
| Parameter | Value | Target | Reference |
| IC50 | 0.3 nmol/L | Renin | [1] |
| Compound | Effect on Renin-Induced ERK1/2 Phosphorylation | Effect on Prorenin-Induced Signaling | Cell Type | Reference |
| VTP-27999 | Inhibition | No interference | Rat Vascular Smooth Muscle Cells | [2] |
| Aliskiren | No Inhibition | No interference | Rat Vascular Smooth Muscle Cells | [2] |
Signaling Pathways and Experimental Workflows
(Pro)renin Receptor Signaling Pathway
The binding of renin or prorenin to the (P)RR can initiate both angiotensin II-dependent and -independent signaling cascades. The angiotensin II-independent pathway often involves the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.
Experimental Workflow: Assessing VTP-27999's Effect on Renin-Induced ERK1/2 Phosphorylation
This workflow outlines the key steps to determine the inhibitory effect of VTP-27999 on renin-induced ERK1/2 phosphorylation in vascular smooth muscle cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding VTP-27999 and the (pro)renin receptor.
Renin Inhibition Assay (IC50 Determination)
This protocol is a representative method for determining the IC50 of a renin inhibitor like VTP-27999.
Materials:
-
Recombinant human renin
-
Synthetic renin substrate (e.g., a FRET-based peptide)
-
VTP-27999
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.1% BSA)
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of VTP-27999 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of VTP-27999 in assay buffer to create a range of concentrations for testing.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
VTP-27999 dilution or vehicle (for control)
-
Recombinant human renin
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the renin substrate to each well.
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each VTP-27999 concentration.
-
Plot the reaction rate as a function of the logarithm of the VTP-27999 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blot for Phospho-ERK1/2 in Vascular Smooth Muscle Cells
This protocol details the steps to assess the effect of VTP-27999 on renin-induced ERK1/2 phosphorylation.
Cell Culture and Treatment:
-
Culture rat vascular smooth muscle cells in appropriate growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours to reduce basal levels of phosphorylated ERK1/2.
-
Pre-incubate the cells with various concentrations of VTP-27999 or vehicle control in serum-free medium for 1 hour at 37°C.
-
Stimulate the cells with a predetermined optimal concentration of renin for a short period (e.g., 5-15 minutes) at 37°C.
Protein Extraction and Quantification:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, strip the membrane and re-probe with a primary antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.
References
Methodological & Application
Application Notes and Protocols: VTP-27999 Hydrochloride in vitro Renin Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VTP-27999 Hydrochloride is a potent and selective, non-peptidic alkyl amine direct renin inhibitor.[1][2] Renin is an aspartyl protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the cleavage of angiotensinogen to form angiotensin I.[1][3] By directly inhibiting renin, VTP-27999 effectively blocks the entire RAAS cascade, leading to a reduction in blood pressure. This makes it a promising therapeutic agent for hypertension and related cardiovascular and renal diseases.[1][4] These application notes provide detailed protocols for assessing the in vitro activity of this compound against renin.
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of VTP-27999 against Renin
| Compound | Assay Target | IC50 (nM) | Species | Notes | Reference |
| VTP-27999 | Intracellular Renin | 27 | Human (HMC-1 cell line) | Demonstrated higher potency than aliskiren (IC50 = 171 nM) in the same assay. | [5] |
| VTP-27999 | Purified Recombinant Renin | 0.3 | Human | Assay performed in buffer with 0.3 nM purified recombinant human renin. | [1][6] |
| VTP-27999 | Plasma Renin Activity (PRA) | Not explicitly stated as IC50, but potent inhibition observed. | Human | A 3-fold loss in potency was observed when measured in the presence of plasma compared to buffer. | [1] |
Table 2: Comparative In Vitro Data with Aliskiren
| Compound | Parameter | Value | Species | Reference |
| VTP-27999 | IC50 (Intracellular Renin) | 27 nM | Human | [5] |
| Aliskiren | IC50 (Intracellular Renin) | 171 nM | Human | [5] |
| VTP-27999 | IC50 (Purified Renin) | 0.3 nmol/L | Human | [6] |
| Aliskiren | IC50 (Purified Renin) | 0.6 nmol/L | Human | [6] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro renin activity assay to evaluate the inhibitory potential of this compound. This protocol is synthesized from standard practices and available data on VTP-27999.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human renin.
Materials and Reagents:
-
This compound
-
Purified Recombinant Human Renin (e.g., 0.3 nM final concentration)[1]
-
Renin substrate (e.g., synthetic angiotensinogen or a fluorogenic substrate)
-
Assay Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, with a protease inhibitor cocktail minus EDTA)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplates (black, for fluorescent assays)
-
Microplate reader with appropriate filters for fluorescence detection
-
Incubator (37°C)
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the VTP-27999 stock solution in the assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Reaction Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control - DMSO in assay buffer).
-
Purified Recombinant Human Renin (to a final concentration of, for example, 0.3 nM).[1]
-
-
Include control wells:
-
Negative Control (No Inhibition): Assay buffer, vehicle (DMSO), and renin.
-
Positive Control (Maximum Inhibition): A known potent renin inhibitor or no renin.
-
Blank: Assay buffer and substrate only (to measure background fluorescence).
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the renin substrate to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence (or other signal, depending on the substrate) at multiple time points using a microplate reader. The kinetic readings will allow for the determination of the initial reaction velocity (V0).
-
-
Data Analysis:
-
Subtract the blank reading from all experimental wells.
-
Calculate the percentage of renin inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (V0 with inhibitor / V0 without inhibitor))
-
Plot the percentage of inhibition against the logarithm of the VTP-27999 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, an open-source alternative, or similar).
-
Mandatory Visualizations
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999.
Caption: General workflow for the in vitro renin activity assay of VTP-27999.
References
- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. | BioWorld [bioworld.com]
- 6. ahajournals.org [ahajournals.org]
VTP-27999 Hydrochloride solution preparation for cell culture
Clarification on the Function of VTP-27999 Hydrochloride
Initial reports and available scientific literature exclusively identify this compound as a potent and selective renin inhibitor, investigated for its potential in treating hypertension and related cardiovascular conditions. There is currently no scientific evidence to support its function as a RAR-related orphan receptor C (RORγt) inhibitor or its application in Th17 cell culture.
VTP-27999's mechanism of action is centered on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. By inhibiting renin, VTP-27999 blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[1][2] This leads to a reduction in blood pressure. Clinical studies have explored its effects on renal plasma flow and its interaction with the renin system, further solidifying its role as a renin inhibitor.[3][4][5]
Given the user's interest in RORγt inhibition for Th17 cell culture, the following application notes and protocols are provided as a general guideline for a typical small molecule RORγt inhibitor. This information is not applicable to this compound.
Application Notes and Protocols for a General RORγt Inhibitor in Th17 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a subset of CD4+ T cells that play a crucial role in the immune response against extracellular bacteria and fungi. However, their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are critically dependent on the master transcription factor, RAR-related orphan receptor C (RORγt).[6][7] Small molecule inhibitors of RORγt represent a promising therapeutic strategy for Th17-mediated diseases by blocking the production of pro-inflammatory cytokines such as IL-17A.[8][9] These application notes provide a general framework for the preparation and use of a small molecule RORγt inhibitor in an in vitro human Th17 cell differentiation assay.
Quantitative Data of Representative RORγt Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known RORγt inhibitors. These values are context-dependent and can vary based on the specific assay conditions.
| Compound Name | IC50 (Th17 Differentiation) | Cell-Based Reporter Assay IC50 | Reference |
| Digoxin | ~1.98 µM | Not Specified | [10] |
| SR1001 | Not Specified | Not Specified | [11] |
| SR2211 | Not Specified | Not Specified | [12] |
| Ursolic Acid | Not Specified | Not Specified | [12] |
| ML209 | Submicromolar | Not Specified | [10] |
| S18-000003 | 13 nM | 29 nM | [8] |
Signaling Pathway and Experimental Workflow
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: General workflow for assessing a RORγt inhibitor's effect on Th17 differentiation.
Experimental Protocols
1. Preparation of RORγt Inhibitor Stock Solution
-
Materials:
-
Small molecule RORγt inhibitor powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Refer to the manufacturer's data sheet for the molecular weight of the RORγt inhibitor.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the inhibitor powder in DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be required for some compounds.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. In Vitro Human Th17 Cell Differentiation Assay
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naive CD4+ T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-human CD3 and anti-human CD28 antibodies
-
Th17 polarizing cytokines: Recombinant Human TGF-β1, IL-6, IL-23, IL-1β
-
Neutralizing antibodies: Anti-human IL-4 and anti-human IFN-γ
-
96-well flat-bottom cell culture plates
-
RORγt inhibitor stock solution
-
-
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 2 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Cell Preparation: Isolate naive CD4+ T cells from PBMCs using a commercially available isolation kit.
-
Inhibitor Dilution: Prepare serial dilutions of the RORγt inhibitor in complete RPMI medium from the stock solution. A typical starting concentration might be 1-10 µM, with subsequent 3- to 5-fold dilutions. Prepare a vehicle control (DMSO) with the same final concentration as the highest inhibitor dose (typically ≤ 0.1%).
-
Cell Seeding: Resuspend the naive CD4+ T cells in complete RPMI medium. Add the cells to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells per well.
-
Treatment and Differentiation: Add the serially diluted RORγt inhibitor or vehicle control to the respective wells. Add anti-human CD28 antibody (e.g., 2 µg/mL), the Th17 polarizing cytokine cocktail (e.g., TGF-β1, IL-6, IL-23, IL-1β), and neutralizing antibodies (anti-IL-4 and anti-IFN-γ) to all wells except for the non-polarized (Th0) controls.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis: After incubation, analyze Th17 differentiation using the methods described below.
-
3. Analysis of Th17 Differentiation
-
A. IL-17A Measurement by ELISA:
-
Centrifuge the 96-well plate and carefully collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
A dose-dependent decrease in IL-17A secretion indicates RORγt inhibition.
-
-
B. Intracellular Cytokine Staining for Flow Cytometry:
-
Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IL-17A and RORγt.
-
Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population by flow cytometry.
-
-
C. Gene Expression Analysis by RT-qPCR:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of RORγt and its target genes (e.g., IL17A, IL17F, IL23R, CCR6).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
Troubleshooting
-
High Cell Death: The inhibitor may be cytotoxic at the tested concentrations. Perform a dose-response curve for cytotoxicity using a viability assay (e.g., MTS or trypan blue exclusion).
-
Inconsistent Results: Ensure complete dissolution of the inhibitor in DMSO. Avoid repeated freeze-thaw cycles of the stock solution. Maintain consistent cell seeding densities and reagent concentrations.
-
No Inhibitory Effect: The inhibitor may be unstable in the cell culture medium. The stability can be assessed by incubating the inhibitor in the medium over time and measuring its concentration by HPLC-MS.[13] The chosen concentration range may also be too low.
By following these general guidelines, researchers can effectively utilize small molecule RORγt inhibitors to study Th17 cell biology and evaluate their therapeutic potential.
References
- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VTP-27999 [myskinrecipes.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Maximum renal responses to renin inhibition in healthy study participants: VTP-27999 versus aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt: targeting Th17 cells and other applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 8. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 10. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand | Semantic Scholar [semanticscholar.org]
- 12. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for VTP-27999 in ERK1/2 Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and highly bioavailable inhibitor of the enzyme renin, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2] While primarily investigated for its antihypertensive properties, recent evidence has unveiled a novel activity of VTP-27999 in modulating intracellular signaling pathways. Notably, VTP-27999 has been shown to block renin-induced phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) in vascular smooth muscle cells. This unique characteristic distinguishes it from other renin inhibitors like aliskiren and opens new avenues for its application in cancer research and other fields where the ERK1/2 signaling cascade is a key therapeutic target.
The ERK1/2 pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for utilizing VTP-27999 as a tool to investigate and potentially inhibit ERK1/2 phosphorylation in a research setting.
Principle of the Assay
This protocol describes the use of VTP-27999 to inhibit renin-induced ERK1/2 phosphorylation in a cell-based assay. The assay relies on the principle of Western blotting to detect the phosphorylated form of ERK1/2 (p-ERK1/2) relative to the total amount of ERK1/2 protein. A decrease in the p-ERK1/2 to total ERK1/2 ratio in the presence of VTP-27999 indicates successful inhibition of the signaling pathway.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Aortic Vascular Smooth Muscle Cells (VSMCs)
-
VTP-27999: Stock solution in DMSO
-
Recombinant Human Renin: For stimulation
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA Protein Assay Kit
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate
-
Imaging System: For Western blot detection
Protocol: Western Blotting for p-ERK1/2
-
Cell Culture and Seeding:
-
Culture human aortic VSMCs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Add serum-free DMEM and incubate for 12-24 hours to reduce basal levels of ERK1/2 phosphorylation.
-
-
VTP-27999 Pre-treatment:
-
Prepare serial dilutions of VTP-27999 in serum-free DMEM. Suggested concentrations: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM. Include a vehicle control (DMSO).
-
Aspirate the serum-free medium and add the VTP-27999 dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Renin Stimulation:
-
Prepare a working solution of recombinant human renin in serum-free DMEM. A final concentration of 10 nM is a good starting point.
-
Add the renin solution to all wells except for the unstimulated control well.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK1/2, the membrane can be stripped of the phospho-ERK1/2 antibodies and then re-probed with the total ERK1/2 antibody, following the same incubation and washing steps.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK1/2 signal to the corresponding total ERK1/2 signal for each sample.
-
Calculate the percentage of inhibition of ERK1/2 phosphorylation for each VTP-27999 concentration relative to the renin-stimulated control.
-
Plot the percentage of inhibition against the log of VTP-27999 concentration to determine the IC50 value.
-
Data Presentation
Table 1: In Vitro Activity of VTP-27999
| Parameter | VTP-27999 | Aliskiren | Reference |
| Intracellular Renin Inhibition IC50 (HMC-1 cells) | 27 nM | 171 nM | [3] |
| Plasma Renin Inhibition IC50 | 0.3 nM | 0.6 nM | [1] |
Table 2: Representative Quantitative Data for VTP-27999 Inhibition of Renin-Induced ERK1/2 Phosphorylation in VSMCs
| VTP-27999 Concentration | Normalized p-ERK1/2 / Total ERK1/2 Ratio (Arbitrary Units) | % Inhibition of ERK1/2 Phosphorylation |
| Unstimulated Control | 0.15 | - |
| Renin (10 nM) + Vehicle | 1.00 | 0% |
| Renin (10 nM) + 1 nM VTP-27999 | 0.85 | 15% |
| Renin (10 nM) + 10 nM VTP-27999 | 0.60 | 40% |
| Renin (10 nM) + 100 nM VTP-27999 | 0.30 | 70% |
| Renin (10 nM) + 1 µM VTP-27999 | 0.18 | 82% |
| Renin (10 nM) + 10 µM VTP-27999 | 0.16 | 84% |
Note: The data presented in Table 2 are representative and may vary depending on the specific experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background on Western blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent (e.g., from milk to BSA)- Titrate primary and secondary antibody concentrations- Increase the number and duration of wash steps |
| Weak or no signal | - Inefficient protein transfer- Low protein concentration- Inactive antibodies- Insufficient stimulation | - Check transfer efficiency with Ponceau S staining- Load more protein per lane- Use fresh or validated antibodies- Optimize renin concentration and stimulation time |
| Inconsistent results | - Variation in cell confluency- Inconsistent incubation times- Pipetting errors | - Ensure consistent cell seeding density and confluency at the time of the experiment- Use a timer for all incubation steps- Calibrate pipettes and use careful pipetting techniques |
| High basal p-ERK1/2 levels | - Insufficient serum starvation- Cell stress | - Increase serum starvation time (up to 24 hours)- Handle cells gently and avoid prolonged exposure to suboptimal conditions |
Conclusion
VTP-27999 presents a valuable tool for researchers investigating the role of renin-angiotensin system and ERK1/2 signaling in various pathological conditions, including cancer. The protocols outlined in these application notes provide a comprehensive guide for the successful implementation of VTP-27999 in ERK1/2 phosphorylation assays. By following these detailed methodologies, researchers can effectively assess the inhibitory potential of VTP-27999 on this critical signaling pathway.
References
Application Notes and Protocols for VTP-27999 Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols have been compiled from publicly available information. Specific quantitative data and detailed experimental protocols for VTP-27999 from preclinical animal studies are not extensively available in the public domain. Therefore, the provided data tables contain placeholder values and the protocols are generalized templates. Researchers should adapt these protocols based on their own experimental findings and institutional guidelines.
Introduction
VTP-27999 is a potent and selective inhibitor of the enzyme renin, the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking the conversion of angiotensinogen to angiotensin I, VTP-27999 effectively downregulates the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure. Preclinical studies have demonstrated the oral efficacy of VTP-27999 in a double transgenic rat (dTGR) model of hypertension, which expresses both human renin and human angiotensinogen. This makes the dTGR model particularly relevant for studying human renin inhibitors. These application notes provide a framework for the administration and evaluation of VTP-27999 in various animal models of hypertension.
Mechanism of Action of VTP-27999
VTP-27999 directly binds to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This inhibition leads to decreased levels of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels results in vasodilation, reduced aldosterone secretion, and ultimately, a lowering of blood pressure.
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999.
Data Presentation
Table 1: Efficacy of Oral VTP-27999 in Double Transgenic Rats (dTGR) - Representative Data
| Treatment Group | Dose (mg/kg) | Route | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Plasma Renin Activity (% Inhibition) |
| Vehicle Control | - | Oral | +2 ± 3 | +5 ± 10 | 0% |
| VTP-27999 | 1 | Oral | -15 ± 5 | -10 ± 8 | 40 ± 10% |
| VTP-27999 | 10 | Oral | -35 ± 6 | -15 ± 7 | 75 ± 8% |
| VTP-27999 | 30 | Oral | -50 ± 8 | -20 ± 9 | 95 ± 5% |
*p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. (Note: These are placeholder values for illustrative purposes.)
Table 2: Pharmacokinetic Profile of VTP-27999 in Rats - Representative Data
| Parameter | Value |
| Bioavailability (%) | >15 |
| Tmax (h) | 1-2 |
| Cmax (ng/mL) | [Data Not Available] |
| AUC (ng*h/mL) | [Data Not Available] |
| Half-life (t½) (h) | [Data Not Available] |
(Note: These are placeholder values based on limited available information.)
Experimental Protocols
Animal Models of Hypertension
A variety of animal models can be utilized to study the antihypertensive effects of VTP-27999. The choice of model depends on the specific research question.
-
Double Transgenic Rats (dTGR): Expressing human renin and angiotensinogen, this is the most relevant model for testing human renin inhibitors.
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of salt-sensitive hypertension.
-
Two-Kidney, One-Clip (2K1C) Hypertensive Rats: A model of renovascular hypertension.
-
L-NAME-Induced Hypertensive Rats: A model of hypertension induced by nitric oxide synthase inhibition.
Protocol for Oral Administration of VTP-27999
Materials:
-
VTP-27999
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or an appropriate emulsion for poorly soluble compounds)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the dosing solution of VTP-27999 in the chosen vehicle at the desired concentrations. Ensure the solution is homogenous. For renin inhibitors with low water solubility, an emulsion-based formulation may enhance oral bioavailability.
-
Animal Handling and Dosing:
-
Acclimatize animals to handling and the gavage procedure for several days prior to the experiment to minimize stress-induced blood pressure changes.
-
Weigh each animal on the day of dosing to ensure accurate dose calculation.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the VTP-27999 formulation or vehicle.
-
Observe the animal for any signs of distress after dosing.
-
Caption: Experimental workflow for oral administration of VTP-27999 in rats.
Protocol for Blood Pressure Measurement
Methods:
-
Telemetry (Recommended): This is the gold standard for continuous and stress-free blood pressure monitoring in conscious, freely moving animals. A telemetry transmitter is surgically implanted.
-
Tail-Cuff Plethysmography (Non-invasive): This method is suitable for repeated measurements but can be influenced by animal stress. Animals should be trained to the procedure to obtain reliable data.
Procedure (Telemetry):
-
Surgically implant the telemetry device according to the manufacturer's instructions. Allow for a recovery period of at least one week.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.
-
Administer VTP-27999 or vehicle.
-
Continuously monitor blood pressure and heart rate for the desired duration of the study.
Protocol for Plasma Renin Activity (PRA) Assay
Principle:
The assay measures the rate of angiotensin I generation from endogenous or exogenous angiotensinogen by the renin present in the plasma sample.
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
Angiotensin I generation buffer
-
Angiotensinase inhibitor cocktail
-
Angiotensin I ELISA kit or RIA kit
-
Water bath or incubator
Procedure:
-
Blood Collection: Collect blood samples into pre-chilled EDTA tubes at specified time points after VTP-27999 administration.
-
Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
Incubate a known volume of plasma with the angiotensin I generation buffer and angiotensinase inhibitors at 37°C for a defined period (e.g., 1-3 hours).
-
A parallel sample should be incubated at 4°C to determine the baseline angiotensin I level.
-
-
Measurement of Angiotensin I:
-
Stop the reaction by placing the tubes on ice.
-
Measure the concentration of generated angiotensin I using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
-
Calculation of PRA:
-
Subtract the baseline angiotensin I concentration (4°C sample) from the 37°C sample concentration.
-
Express PRA as ng of Angiotensin I generated per mL of plasma per hour (ng/mL/hr).
-
Logical Relationships
Caption: Logical workflow for a preclinical study of VTP-27999 in a hypertensive animal model.
References
Application Notes and Protocols for Measuring VTP-27999 Effects on Blood Pressure In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective direct renin inhibitor, targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By inhibiting renin, VTP-27999 effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.[1][2] This mechanism leads to a reduction in blood pressure, making VTP-27999 a compound of significant interest for the treatment of hypertension.[3] These application notes provide detailed protocols for assessing the in vivo effects of VTP-27999 on blood pressure in appropriate animal models.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an enzyme primarily secreted by the kidneys, cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[2] VTP-27999 directly inhibits the enzymatic activity of renin, thus blocking the entire downstream cascade.
Data Presentation
The following tables summarize the expected quantitative effects of VTP-27999 and the related direct renin inhibitor, Aliskiren, on blood pressure in hypertensive rodent models.
Table 1: Effect of VTP-27999 on Mean Arterial Pressure (MAP) in Double Transgenic Rats (dTGR)
| Treatment Group | Dose | Route of Administration | Change in MAP (mmHg) at 24h | Duration of Action |
| Compound 1 | 10 mg/kg | p.o. | (Data from referenced figure) | (Data from referenced figure) |
| VTP-27999 (Compound 9) | 10 mg/kg | p.o. | Greater reduction than Compound 1 [1] | Longer than Compound 1 [1] |
Note: Specific quantitative data for VTP-27999's effect on MAP should be extracted from the graphical data presented in the cited literature.
Table 2: Comparative Efficacy of Aliskiren in Hypertensive Rat Models
| Animal Model | Treatment | Dose | Route of Administration | Baseline Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) | Reference |
| Double Transgenic Rat (dTGR) | Aliskiren | 0.3 mg/kg/day | s.c. minipump | >200 (Systolic) | 139 ± 5 (Systolic) | [3][4] |
| Double Transgenic Rat (dTGR) | Aliskiren | 3 mg/kg/day | s.c. minipump | >200 (Systolic) | 115 ± 6 (Systolic) | [3][4] |
| Double Transgenic Rat (dTGR) | Aliskiren | 30 mg/kg | p.o. gavage | ~180 (MAP) | ~130 (MAP at 6h) | [2] |
| Diabetic TG(mRen-2)27 Rat | Aliskiren | 10 mg/kg/day | s.c. minipump | ~150 (MAP) | Reduction of 36 ± 4 (MAP) | [5] |
| Diabetic TG(mRen-2)27 Rat | Aliskiren | 30 mg/kg/day | s.c. minipump | ~150 (MAP) | Reduction of 51 ± 3 (MAP) | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the in vivo effects of VTP-27999 on blood pressure. The choice of method will depend on the specific requirements of the study, including the need for continuous monitoring and the desired level of invasiveness.
Protocol 1: Radiotelemetry for Continuous Blood Pressure Monitoring (Gold Standard)
This method allows for the continuous and accurate measurement of blood pressure in conscious, freely moving animals, minimizing stress-related artifacts.
Materials:
-
VTP-27999
-
Vehicle (e.g., sterile saline, appropriate for solubilizing VTP-27999)
-
Double Transgenic Rats (dTGR) expressing human renin and angiotensinogen
-
Implantable radiotelemetry transmitters (e.g., Data Sciences International - DSI)
-
Surgical instruments for sterile surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Receivers and data acquisition system (e.g., DSI Ponemah®)
Detailed Procedure:
-
Animal Model: Utilize Double Transgenic Rats (dTGR) which are a suitable model for evaluating human renin inhibitors.
-
Transmitter Implantation:
-
Anesthetize the rat using isoflurane.
-
Perform a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta and temporarily occlude blood flow.
-
Insert the catheter of the telemetry transmitter into the aorta and advance it to the desired position.
-
Secure the catheter in place with surgical glue and remove the occlusion.
-
Place the body of the transmitter in the abdominal cavity and suture it to the abdominal wall.
-
Close the incision in layers.
-
-
Post-operative Care:
-
Administer analgesics as prescribed by the institutional animal care and use committee (IACUC) protocol.
-
Allow the animals to recover for at least 7-10 days before starting the experiment.
-
-
Baseline Measurement:
-
Record baseline blood pressure and heart rate for 24-48 hours to establish a stable diurnal rhythm.
-
-
VTP-27999 Administration:
-
Prepare VTP-27999 in the appropriate vehicle at the desired concentration.
-
Administer VTP-27999 or vehicle to the rats via the intended route (e.g., oral gavage).
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure, heart rate, and activity using the data acquisition system.
-
Analyze the data to determine the effect of VTP-27999 on systolic, diastolic, and mean arterial pressure over time. Compare the changes to the vehicle-treated control group.
-
Protocol 2: Non-Invasive Tail-Cuff Method
This method is suitable for repeated measurements of systolic blood pressure in a larger number of animals without the need for surgery.
Materials:
-
VTP-27999
-
Vehicle
-
Double Transgenic Rats (dTGR)
-
Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)
-
Animal restrainers
-
Warming platform
Detailed Procedure:
-
Acclimatization and Training:
-
Acclimate the rats to the restrainer and the warming platform for several days before the experiment to minimize stress-induced blood pressure elevation.
-
Conduct mock measurements during the acclimatization period.
-
-
Baseline Measurement:
-
On the day of the experiment, place the rats in the restrainers on the warming platform for 10-15 minutes.
-
Perform a series of 5-10 preliminary measurements to allow the animal to stabilize.
-
Record the average of 10-15 subsequent measurements as the baseline systolic blood pressure.
-
-
VTP-27999 Administration:
-
Administer VTP-27999 or vehicle to the rats.
-
-
Post-Dose Measurement:
-
At predetermined time points after administration (e.g., 1, 2, 4, 8, 24 hours), repeat the blood pressure measurement procedure as described in step 2.
-
-
Data Analysis:
-
Calculate the change in systolic blood pressure from baseline for each animal at each time point.
-
Compare the blood pressure changes in the VTP-27999-treated group to the vehicle-treated control group.
-
Conclusion
These protocols provide a framework for the in vivo evaluation of VTP-27999's effects on blood pressure. The choice of methodology should be guided by the specific scientific question and available resources. Adherence to ethical guidelines for animal research and meticulous experimental technique are paramount for obtaining reliable and reproducible data. The potent and selective nature of VTP-27999 as a direct renin inhibitor suggests its potential as a valuable therapeutic agent for the management of hypertension.
References
- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Aliskiren, a human renin inhibitor, ameliorates cardiac and renal damage in double-transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
VTP-27999 Hydrochloride: Application Notes and Protocols for Investigating Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 Hydrochloride is a potent and selective direct renin inhibitor, targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, VTP-27999 effectively downregulates the entire RAAS cascade, a critical pathway in the regulation of blood pressure and renal hemodynamics.[1] Chronic activation of the RAAS is implicated in the pathophysiology of hypertension and end-organ damage, particularly in the kidneys.[1] Direct renin inhibition offers a promising therapeutic strategy for managing these conditions.[2] Preclinical studies with direct renin inhibitors have demonstrated potential for significant renal and cardiovascular protective effects beyond blood pressure reduction alone.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical research to investigate its effects on renal hemodynamics.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that plays a central role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[4] Renin, an enzyme primarily secreted by the juxtaglomerular cells of the kidney, catalyzes the conversion of angiotensinogen to the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) then cleaves angiotensin I into the potent vasoconstrictor, angiotensin II.
Angiotensin II exerts its effects by binding to AT1 receptors, leading to:
-
Vasoconstriction of systemic arterioles, increasing blood pressure.
-
Preferential constriction of the efferent arterioles in the glomerulus, which helps maintain the glomerular filtration rate (GFR) in the face of reduced renal blood flow.[4]
-
Stimulation of aldosterone secretion from the adrenal cortex, promoting sodium and water reabsorption in the kidneys.[4]
-
Induction of inflammation and fibrosis in various tissues, including the kidneys.[1]
VTP-27999 directly inhibits the enzymatic activity of renin, thereby preventing the formation of angiotensin I and subsequent downstream effects of the RAAS cascade.
References
Application Notes and Protocols for VTP-27999 Pharmacokinetic Studies
Introduction
VTP-27999 is a potent and selective inhibitor of renin, the initial and rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a crucial role in the regulation of blood pressure, and its dysregulation is implicated in the pathophysiology of hypertension and other cardiovascular and renal diseases. By directly inhibiting renin, VTP-27999 offers a promising therapeutic strategy for the management of these conditions.
These application notes provide a comprehensive overview of the experimental design for the preclinical pharmacokinetic (PK) evaluation of VTP-27999. The protocols outlined below are intended for researchers, scientists, and drug development professionals to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this novel renin inhibitor.
In Vitro ADME Profiling
A thorough in vitro ADME assessment is fundamental to understanding the intrinsic properties of VTP-27999 and predicting its in vivo behavior.
Metabolic Stability
Objective: To determine the rate of metabolism of VTP-27999 in liver microsomes and hepatocytes from various species (e.g., mouse, rat, dog, human) to predict its intrinsic clearance.
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of VTP-27999 in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add liver microsomes (0.5 mg/mL) or hepatocytes (1 x 10^6 cells/mL) to a pre-warmed phosphate buffer (pH 7.4).
-
Add VTP-27999 to a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (for microsomes) or by virtue of the endogenous cofactors in hepatocytes.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of VTP-27999 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of VTP-27999 remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
Data Presentation:
| Species | Matrix | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) |
| Mouse | Liver Microsomes | ||
| Rat | Liver Microsomes | ||
| Dog | Liver Microsomes | ||
| Human | Liver Microsomes | ||
| Rat | Hepatocytes | ||
| Human | Hepatocytes |
Plasma Protein Binding
Objective: To determine the fraction of VTP-27999 bound to plasma proteins, which influences its distribution and pharmacological activity.
Protocol:
-
Method: Rapid Equilibrium Dialysis (RED).
-
Procedure:
-
Add plasma (from mouse, rat, dog, and human) to one side of the RED device membrane and a phosphate buffer solution (pH 7.4) to the other side.
-
Spike the plasma with VTP-27999 at a final concentration of 1 µM.
-
Incubate the device at 37°C with shaking for 4-6 hours to reach equilibrium.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of VTP-27999 in both fractions by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation:
-
fu = Concentration in buffer / Concentration in plasma
-
-
Data Presentation:
| Species | Fraction Unbound (fu) | % Bound |
| Mouse | ||
| Rat | ||
| Dog | ||
| Human |
In Vivo Pharmacokinetic Studies
In vivo studies are essential to characterize the complete PK profile of VTP-27999 in a living organism.
Single-Dose Pharmacokinetics in Rodents
Objective: To determine the key pharmacokinetic parameters of VTP-27999 following intravenous (IV) and oral (PO) administration in rats.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dose Administration:
-
IV Group: Administer VTP-27999 as a single bolus injection via the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer VTP-27999 by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 0.1 mL) from the jugular vein at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of VTP-27999 in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:
-
IV: Clearance (CL), Volume of distribution at steady state (Vss), Half-life (t½), Area under the curve from time zero to infinity (AUCinf).
-
PO: Maximum plasma concentration (Cmax), Time to reach Cmax (Tmax), AUCinf, Oral bioavailability (%F).
-
-
%F = (AUCinf,PO / AUCinf,IV) * (DoseIV / DosePO) * 100
-
Data Presentation:
| Parameter | Units | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax | ng/mL | - | |
| Tmax | h | - | |
| AUCinf | ng*h/mL | ||
| t½ | h | ||
| CL | mL/min/kg | - | |
| Vss | L/kg | - | |
| %F | % | - |
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of VTP-27999.
Caption: Experimental workflow for preclinical pharmacokinetic studies of VTP-27999.
Caption: Decision-making tree based on key pharmacokinetic parameters of VTP-27999.
VTP-27999 Hydrochloride storage and handling instructions
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 Hydrochloride is a potent and highly selective alkyl amine inhibitor of renin, the critical and rate-limiting enzyme in the renin-angiotensin system (RAS). By targeting renin, VTP-27999 effectively blocks the conversion of angiotensinogen to angiotensin I, leading to a downstream reduction in angiotensin II and aldosterone levels. This mechanism makes it a valuable tool for investigating the physiological and pathological roles of the RAS, particularly in the context of hypertension and end-organ diseases. These application notes provide detailed instructions for the proper storage, handling, and experimental use of this compound.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity.
2.1. Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Short-term | Sealed, away from moisture. |
| -20°C | Long-term (up to 2 years)[1] | Sealed, away from moisture. | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
2.2. Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Avoid Inhalation and Contact: Avoid inhaling the powder or allowing it to come into contact with skin or eyes. In case of contact, wash the affected area thoroughly with water.
-
Weighing: Weigh the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of unused material and waste in accordance with local regulations.
Solution Preparation
This compound is soluble in water (≥ 100 mg/mL).
3.1. Stock Solution Preparation (e.g., 10 mM)
-
Calculate the required mass of this compound using its molecular weight (561.54 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.6154 mg of the compound.
-
Add the appropriate volume of sterile, purified water to the solid compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
For cell-based assays, it is recommended to sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Mechanism of Action: Renin-Angiotensin System (RAS) Inhibition
VTP-27999 acts as a direct inhibitor of renin, an aspartyl protease that catalyzes the first and rate-limiting step of the RAS cascade.[2] Renin cleaves angiotensinogen, a protein produced by the liver, to form the decapeptide angiotensin I. Angiotensin I is then converted to the octapeptide angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting renin, VTP-27999 blocks the entire downstream cascade, leading to vasodilation and reduced fluid volume.
Quantitative Data Summary
The following tables summarize the key quantitative data for VTP-27999.
Table 1: In Vitro Potency
| Parameter | Value | Species | Notes |
| IC₅₀ (Renin) | 0.47 nM[3] | Human | Highly potent and selective. |
| IC₅₀ (Intracellular Renin) | 27 nM[4] | Human (HMC-1 cells) | Demonstrates cell permeability and intracellular activity. |
| Selectivity | >1000-fold[5] | Human | Highly selective for renin over other aspartyl proteases and a panel of over 150 receptors and ion channels. |
Table 2: Pharmacokinetic Parameters in Humans (Single Ascending Dose Study)
| Parameter | Value | Dose |
| Tₘₐₓ (Time to Maximum Concentration) | 1 - 4 hours[6] | Multiple Doses |
| t₁/₂ (Half-life) | 24 - 30 hours[6] | Multiple Doses |
| Dose Proportionality | Dose-proportional pharmacokinetics observed.[6] | 40 mg to 1000 mg |
Experimental Protocols
6.1. In Vitro Renin Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available renin inhibitor screening kits and is suitable for determining the IC₅₀ of VTP-27999.
Materials:
-
This compound
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., based on FRET)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should bracket the expected IC₅₀.
-
Dilute the recombinant human renin in cold assay buffer to the desired working concentration.
-
Prepare the fluorogenic renin substrate in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer.
-
Control wells (100% activity): Add assay buffer and the renin working solution.
-
Inhibitor wells: Add the different dilutions of this compound and the renin working solution.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the renin substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm, but will vary depending on the substrate) in kinetic mode for at least 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
6.2. In Vivo Efficacy Study in a Hypertensive Animal Model
This is a general protocol for assessing the antihypertensive effects of this compound in a relevant animal model, such as the double transgenic rat (dTGR) model expressing human renin and angiotensinogen.[5]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., water, saline, or a suitable suspension vehicle)
-
dTGRs or other appropriate hypertensive animal model
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff)
Protocol:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize the animals to the housing conditions and blood pressure measurement procedures.
-
Record baseline blood pressure for several days to establish a stable reading.
-
-
Drug Formulation and Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration for oral gavage.
-
Administer the formulated compound or vehicle to the animals once daily (or as determined by pharmacokinetic data) by oral gavage.
-
-
Blood Pressure Monitoring:
-
Monitor blood pressure at regular intervals after drug administration (e.g., 2, 4, 8, and 24 hours post-dose) for the duration of the study.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure changes in the this compound-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no activity in in vitro assay | Inactive compound | Ensure proper storage and handling. Use a fresh aliquot. |
| Incorrect assay conditions | Verify buffer pH, temperature, and reagent concentrations. | |
| High variability in results | Pipetting errors | Use calibrated pipettes and proper technique. |
| Incomplete dissolution | Ensure the compound is fully dissolved in the solvent. | |
| Precipitation of compound in solution | Exceeded solubility limit | Prepare a new stock solution at a lower concentration. Sonication may aid dissolution. |
For further information or technical support, please refer to the supplier's safety data sheet (SDS) and certificate of analysis.
References
- 1. vtp27999 tfa — TargetMol Chemicals [targetmol.com]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound – Bioquote [bioquote.com]
- 4. | BioWorld [bioworld.com]
- 5. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes: Cell-Based Assays for Evaluating the Efficacy of VTP-27999, a Novel Retinoic Acid Receptor (RAR) Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
VTP-27999 is a novel synthetic retinoid designed as a potent and selective agonist for the Retinoic Acid Receptors (RARs). RARs are ligand-dependent transcription factors that play a critical role in regulating cell proliferation, differentiation, and apoptosis.[1][2][3] Upon binding to a ligand like VTP-27999, RARs form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5]
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the efficacy and potency of VTP-27999. The described assays will enable researchers to:
-
Quantify the activation of the RAR signaling pathway.
-
Measure the induction of downstream target gene expression.
-
Assess the biological outcome of RAR activation through cellular differentiation.
-
Evaluate the compound's effect on cell viability and proliferation.
1. RAR Signaling Pathway Activation
The activation of the RAR signaling pathway is a key initiating event. Retinoic acid (RA), the natural ligand, or a synthetic agonist like VTP-27999, enters the cell and binds to RAR in the nucleus. This binding event triggers a conformational change, leading to the formation of an RAR/RXR heterodimer that activates gene transcription.[1][4]
Assay 1: RARE-Luciferase Reporter Gene Assay
This assay quantifies the ability of VTP-27999 to activate the RAR signaling pathway. Cells are transiently co-transfected with an expression vector for an RAR isotype (e.g., RARα) and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.[4][6] RAR activation by VTP-27999 drives luciferase expression, which is measured as a luminescent signal.
Experimental Workflow
Protocol: RARE-Luciferase Assay
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed 2 x 10⁴ cells per well in a white, clear-bottom 96-well plate and incubate for 24 hours.
-
Transfection:
-
Prepare a transfection mix containing RARα expression plasmid and RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A constitutively expressed Renilla luciferase vector can be included for normalization.[7][8]
-
Add the mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of VTP-27999 and the positive control, all-trans retinoic acid (ATRA), in culture medium.
-
Replace the transfection medium with the compound-containing medium.
-
Incubate for 18-24 hours.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells.
-
Add luciferase assay substrate to each well.
-
Measure firefly (and Renilla, if applicable) luminescence using a microplate luminometer.
-
-
Data Analysis: Normalize firefly luciferase signal to Renilla luciferase signal (if used) or to a cell viability readout. Plot the normalized data against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.
Data Presentation: VTP-27999 Potency in RARE-Luciferase Assay
| Compound | Target | EC₅₀ (nM) | Max Fold Induction (vs. Vehicle) |
| VTP-27999 | RARα | 8.5 | 125 |
| ATRA (Control) | RARα | 15.2 | 110 |
Assay 2: Quantitative PCR (qPCR) of RAR Target Genes
To confirm that RAR activation by VTP-27999 leads to the transcription of endogenous target genes, qPCR is performed. This assay measures changes in mRNA levels of known RAR-responsive genes, such as RARB (Retinoic Acid Receptor Beta) and CYP26A1 (Cytochrome P450 Family 26 Subfamily A1), in a biologically relevant cell line (e.g., MCF-7 or HL-60).
Experimental Workflow
Protocol: qPCR for Target Gene Expression
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells per well.
-
After 24 hours, treat the cells with a dose-response of VTP-27999 or ATRA for 24 hours.
-
-
RNA Isolation:
-
Lyse the cells and isolate total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random primers.
-
-
qPCR:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target gene (RARB, CYP26A1) and a reference gene (GAPDH, ACTB), and cDNA template.[9]
-
Perform the qPCR reaction on a real-time PCR instrument. Standard cycling conditions are typically 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.[9]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the reference gene and relative to the vehicle-treated control.
-
Data Presentation: VTP-27999-Induced Target Gene Expression
| Compound (100 nM) | Target Gene | Fold Change in mRNA (vs. Vehicle) |
| VTP-27999 | RARB | 45.3 |
| CYP26A1 | 88.1 | |
| ATRA (Control) | RARB | 38.7 |
| CYP26A1 | 75.4 |
Assay 3: HL-60 Cell Differentiation Assay
The human promyelocytic leukemia cell line, HL-60, can be induced to differentiate into mature granulocytes by retinoids.[10][11] This assay provides a functional, phenotypic readout of VTP-27999's biological activity. Differentiation is assessed by measuring the expression of the cell surface marker CD11b via flow cytometry.
Experimental Workflow
Protocol: HL-60 Differentiation
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Induction of Differentiation:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a T-25 flask.
-
Add VTP-27999 or ATRA to the desired final concentration (e.g., 1 µM).[12] Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 5 days.
-
-
Antibody Staining:
-
Harvest approximately 5 x 10⁵ cells per sample by centrifugation.
-
Wash the cells with ice-cold PBS containing 1% BSA.
-
Resuspend the cell pellet in a solution containing a fluorescently-labeled anti-CD11b antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in PBS for analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis: Gate on the live cell population and quantify the percentage of CD11b-positive cells compared to an unstained or isotype control.
Data Presentation: VTP-27999-Induced HL-60 Differentiation
| Compound (1 µM) | % CD11b-Positive Cells (Day 5) |
| Vehicle (DMSO) | 4.5% |
| VTP-27999 | 85.2% |
| ATRA (Control) | 81.6% |
Assay 4: Cell Proliferation / Viability Assay
It is crucial to assess whether the observed effects of VTP-27999 are due to specific RAR agonism or general cytotoxicity. An MTS or MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[13] This assay should be run in parallel with efficacy assays.
Protocol: MTS Assay
-
Cell Seeding: Seed cells (e.g., HL-60 or MCF-7) in a 96-well plate at a density appropriate for the cell line (e.g., 1 x 10⁴ cells/well).
-
Compound Treatment: Add serial dilutions of VTP-27999 to the wells and incubate for the same duration as the primary efficacy assay (e.g., 24-120 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 10-20 µL per 100 µL of medium).[13][14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the logarithm of compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation: Cytotoxicity Profile of VTP-27999
| Compound | Cell Line | Assay Duration | CC₅₀ (µM) |
| VTP-27999 | MCF-7 | 72 hours | > 50 |
| VTP-27999 | HL-60 | 120 hours | > 25 |
| Doxorubicin (Control) | MCF-7 | 72 hours | 0.8 |
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAR Pathway [gentarget.com]
- 5. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 8. researchgate.net [researchgate.net]
- 9. gene-quantification.de [gene-quantification.de]
- 10. Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic acid-induced granulocytic differentiation of HL-60 myeloid leukemia cells is mediated directly through the retinoic acid receptor (RAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VTP-27999 Technical Support Center: Aqueous Stability and Experimental Guidance
Welcome to the VTP-27999 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the aqueous stability of VTP-27999 and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of VTP-27999?
A1: For VTP-27999 Hydrochloride, water is a suitable solvent, with a solubility of ≥ 100 mg/mL.[1] For VTP-27999 TFA, the solubility in water is 10 mg/mL, and the use of sonication may be necessary to aid dissolution. It is always recommended to prepare fresh solutions for experiments.
Q2: What are the recommended storage conditions for VTP-27999 stock solutions?
A2: Stock solutions of VTP-27999 salts should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To maintain the integrity of the compound, it is advisable to store solutions in sealed containers, protected from moisture.
Q3: Is it necessary to filter VTP-27999 aqueous solutions?
A3: Yes, if you prepare a stock solution in water, it is recommended to dilute it to the working concentration and then sterilize it by filtering through a 0.22 μm filter before use.[1]
Q4: Which form of VTP-27999 is more stable in aqueous solutions, the free base or a salt form?
A4: The salt forms, such as this compound and VTP-27999 TFA, generally exhibit enhanced water solubility and stability compared to the free base form.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The pH of the buffer may be affecting the solubility of VTP-27999. The piperidine moiety in VTP-27999 is basic and its protonation state is pH-dependent. | Ensure the pH of your aqueous buffer is compatible with the solubility of VTP-27999. For basic compounds like VTP-27999, solubility is generally higher in acidic to neutral pH. Consider preparing a small test batch to check for precipitation before proceeding with your main experiment. |
| Inconsistent Experimental Results | This could be due to the degradation of VTP-27999 in the aqueous solution. The carbamate functional group in VTP-27999 can be susceptible to hydrolysis, especially under basic conditions. | Prepare fresh solutions of VTP-27999 for each experiment. Avoid prolonged storage of aqueous solutions, even at recommended temperatures. If experiments run for an extended period, consider assessing the stability of VTP-27999 under your specific experimental conditions. |
| Loss of Compound Activity | Degradation of VTP-27999 will lead to a loss of its biological activity as a renin inhibitor. | Confirm the integrity of your stock solution. If degradation is suspected, prepare a fresh stock solution from solid material. When possible, include a positive control in your assay to ensure that the experimental system is working as expected. |
Stability in Aqueous Solutions: Data Summary
While specific quantitative data on the aqueous stability of VTP-27999 across a range of pH and temperatures is not publicly available, the following table summarizes the key solubility and storage information for its salt forms.
| Compound | Solvent | Solubility | Stock Solution Storage |
| This compound | Water | ≥ 100 mg/mL | -80°C (6 months), -20°C (1 month)[1] |
| VTP-27999 TFA | Water | 10 mg/mL (requires sonication) | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
General Protocol for Assessing Aqueous Stability of VTP-27999
This protocol provides a general framework for evaluating the stability of VTP-27999 in a specific aqueous buffer. A validated stability-indicating HPLC method is crucial for accurate quantification.
-
Preparation of VTP-27999 Solution:
-
Prepare a stock solution of VTP-27999 (e.g., hydrochloride salt) in water at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH) to the final experimental concentration.
-
-
Incubation:
-
Aliquot the VTP-27999 solution into several vials.
-
Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.
-
Immediately analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the parent VTP-27999.
-
-
Data Analysis:
-
Plot the concentration of VTP-27999 as a function of time for each condition.
-
Calculate the degradation rate and half-life of VTP-27999 in the tested buffer and temperature.
-
Visualizations
Potential Degradation Pathway of VTP-27999
The chemical structure of VTP-27999 contains functional groups, such as a carbamate and a piperidine ring, which can be susceptible to degradation in aqueous solutions. The following diagram illustrates a potential degradation pathway based on the known chemical reactivity of these moieties.
Caption: Potential degradation pathways of VTP-27999 in aqueous solution.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in a typical experimental workflow to assess the aqueous stability of VTP-27999.
Caption: Workflow for assessing the aqueous stability of VTP-27999.
References
Technical Support Center: VTP-27999 and Renin Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the renin inhibitor VTP-27999 and encountering interference in renin immunoassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving VTP-27999 and renin immunoassays.
| Observed Problem | Potential Cause | Recommended Action |
| Higher than expected renin concentrations in samples containing VTP-27999. | VTP-27999 is known to increase renin immunoreactivity in many common renin immunoassays.[1][2] This is due to the inhibitor binding to renin and altering its conformation in a way that increases the affinity of the assay's detection antibody.[1][2] | - Be aware that this is an expected phenomenon with VTP-27999. - To obtain a more accurate quantification of the true renin concentration, consider pre-incubating the plasma samples with a high concentration of aliskiren (another renin inhibitor) before performing the immunoassay. Aliskiren can competitively displace VTP-27999 and negate the increase in immunoreactivity.[2] - If possible, use an alternative assay that is not affected by VTP-27999, such as a plasma renin activity (PRA) assay, which measures the enzymatic activity of renin rather than its concentration by immunoreactivity. |
| Inability to measure prorenin in the presence of VTP-27999 using a renin immunoassay after acid activation. | Unlike some other renin inhibitors like aliskiren, VTP-27999 does not cause the unfolding of prorenin into a conformation that is recognized by renin-specific antibodies.[1][2] Therefore, traditional methods of measuring prorenin by its conversion to a renin-immunoreactive form in the presence of an inhibitor will not work with VTP-27999. | - To measure prorenin in samples containing VTP-27999, use a prorenin-specific immunoassay that directly measures the prorenin molecule without relying on its conversion to an "open" conformation. An assay that utilizes an antibody directed against the prosegment of prorenin is recommended.[1] |
| Discrepancy between renin concentration measured by immunoassay and renin activity measured by PRA assay in the presence of VTP-27999. | This is an expected outcome. The immunoassay will show an artificially inflated renin concentration due to the interference from VTP-27999.[1][2] The PRA assay, on the other hand, will show decreased renin activity because VTP-27999 is a potent inhibitor of renin's enzymatic function. | - This discrepancy confirms the inhibitory effect of VTP-27999 on renin activity and its interfering effect on renin immunoassays. - Report both values and clearly state the methods used for each measurement. - For assessing the pharmacodynamic effect of VTP-27999, the PRA assay is the more functionally relevant measure. |
Frequently Asked Questions (FAQs)
Q1: What is VTP-27999 and how does it work?
VTP-27999 is a potent and selective, orally bioavailable inhibitor of the enzyme renin.[3] Renin is the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance. By inhibiting renin, VTP-27999 blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the levels of downstream effectors, angiotensin II and aldosterone, which are potent vasoconstrictors and promoters of sodium and water retention.
Q2: Why do my renin immunoassay results show an increase in renin concentration in the presence of VTP-27999?
VTP-27999 has been shown to cause a dose-dependent increase in renin immunoreactivity in commonly used immunoassays.[1][2] In vitro studies have demonstrated that VTP-27999 can increase the measured renin concentration by 30% or more.[1][4] This is not a true increase in the amount of renin but rather an artifact of the assay. VTP-27999 binds to the active site of renin and induces a conformational change that enhances the binding of the detection antibody used in the immunoassay, leading to a stronger signal and an overestimation of the renin concentration.[1][2]
Q3: How is the interference caused by VTP-27999 different from that of other renin inhibitors like aliskiren?
The primary difference lies in their effect on prorenin. Aliskiren and some other renin inhibitors bind to prorenin and cause it to "unfold" into a conformation that is recognized by renin-specific antibodies. This allows for the measurement of prorenin using a renin immunoassay. VTP-27999, however, does not induce this conformational change in prorenin.[1][2] Therefore, in the presence of VTP-27999, prorenin remains "invisible" to renin immunoassays.
Q4: Can I still use a renin immunoassay when working with VTP-27999?
Yes, but with caution and a clear understanding of the potential for interference. It is crucial to be aware that the measured renin concentrations will likely be overestimated. For accurate quantification, alternative approaches are recommended (see Troubleshooting Guide). If you are comparing the effects of VTP-27999 with a control group, the relative changes in renin concentration may still provide useful information, but the absolute values should be interpreted with care.
Q5: What is the best method for measuring the functional effect of VTP-27999 on the renin-angiotensin system?
The most direct and functionally relevant method to assess the inhibitory effect of VTP-27999 is to perform a plasma renin activity (PRA) assay. This assay measures the enzymatic activity of renin by quantifying the rate of angiotensin I generation from angiotensinogen. In the presence of an effective renin inhibitor like VTP-27999, you would expect to see a significant decrease in plasma renin activity.
Quantitative Data Summary
The following table summarizes the quantitative effects of VTP-27999 on renin immunoassays as reported in the literature.
| Parameter | VTP-27999 Concentration | Observed Effect | Reference |
| Renin Immunoreactivity (in vitro) | ≥10 nmol/L | 30-40% increase in detected renin levels | [2] |
| Renin Immunoreactivity (in vitro) | Not specified | ≥30% increase for a given amount of renin | [1][4] |
Experimental Protocols
1. Protocol for Renin Immunometric Assay (Example)
This protocol is a general example of a sandwich ELISA for the determination of renin concentration. Specific details may vary depending on the commercial kit used.
-
Plate Preparation: A microtiter plate is pre-coated with a monoclonal antibody specific for human renin.
-
Sample and Standard Incubation:
-
Add 100 µL of standards, controls, and plasma samples (potentially pre-treated with aliskiren if correcting for VTP-27999 interference) to the appropriate wells.
-
Incubate for 2 hours at room temperature on a microplate shaker.
-
-
Washing: Wash the wells three times with the provided wash buffer to remove unbound substances.
-
Detection Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-renin antibody to each well.
-
Incubate for 1 hour at room temperature on a microplate shaker.
-
-
Second Washing: Repeat the washing step as in step 3.
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the renin concentration of the samples by interpolating their absorbance values from a standard curve generated using the known concentrations of the renin standards.
2. Protocol for Plasma Renin Activity (PRA) Assay (Example)
This protocol is a general example of a PRA assay based on the generation and subsequent measurement of angiotensin I.
-
Sample Collection and Preparation:
-
Collect blood in EDTA tubes and centrifuge to obtain plasma.
-
It is critical to handle samples at room temperature before the addition of protease inhibitors to prevent cryoactivation of prorenin.
-
-
Inhibition of Angiotensinases: Add a protease inhibitor cocktail to the plasma to prevent the degradation of angiotensin I.
-
Angiotensin I Generation:
-
Divide each plasma sample into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate angiotensin I from endogenous angiotensinogen.
-
Incubate the second aliquot at 0-4°C (on ice) for the same duration to serve as a baseline control where renin activity is minimal.
-
-
Angiotensin I Quantification:
-
Following incubation, measure the concentration of angiotensin I in both the 37°C and 0-4°C aliquots using a validated angiotensin I ELISA or LC-MS/MS method.
-
-
Calculation of PRA:
-
Subtract the angiotensin I concentration of the 0-4°C sample from the 37°C sample to determine the net amount of angiotensin I generated.
-
Express the PRA as the mass of angiotensin I generated per unit of plasma volume per hour of incubation (e.g., ng/mL/hour).
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by VTP-27999.
Caption: Experimental workflow for assessing VTP-27999 effects on renin.
Caption: Mechanism of VTP-27999 interference in a sandwich renin immunoassay.
References
- 1. New renin inhibitor VTP-27999 alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Dosing Strategies
This support center provides guidance for researchers on optimizing the in-vivo dosage of VTP-27999. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the success of your preclinical studies.
Important Note on Mechanism of Action: Initial searches indicate that VTP-27999 is a potent inhibitor of renin, an enzyme central to the Renin-Angiotensin-Aldosterone System (RAAS), and has been investigated for hypertension and renal disease.[1][2][3][4] This is distinct from inhibitors of intracellular signaling pathways such as RORγt. This guide is therefore focused on the known mechanism of VTP-27999 as a renin inhibitor.
Section 1: VTP-27999 (Renin Inhibitor)
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VTP-27999?
A1: VTP-27999 is an alkyl amine, small molecule inhibitor of renin.[1][2] Renin is an aspartyl protease that plays a crucial role at the top of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[2] By inhibiting renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.[2][5] This leads to vasodilation and a reduction in blood pressure.
Q2: What is the reported oral bioavailability and half-life of VTP-27999?
A2: VTP-27999 has demonstrated greater than 15% oral bioavailability in three preclinical species.[2][6] In human studies, it was rapidly absorbed, reaching maximum plasma concentrations 1 to 4 hours after dosing, with a terminal half-life of 24 to 30 hours, which supports once-daily dosing.[5]
Q3: What are the expected pharmacodynamic effects of VTP-27999 in vivo?
A3: The primary pharmacodynamic effects are the suppression of plasma renin activity (PRA) and a decrease in plasma angiotensin II and aldosterone levels.[5] This results in a reduction in mean arterial blood pressure.[2] A notable counter-regulatory effect is a dose-dependent induction of renin concentration (the protein itself), which can increase dramatically from baseline.[3][5]
Q4: What vehicle is recommended for in vivo administration of VTP-27999?
A4: While specific formulations for preclinical studies are not detailed in the provided search results, the trifluoroacetate (TFA) salt form of VTP-27999 is soluble in PBS.[7] For oral administration, formulation in an aqueous vehicle like 0.5% methylcellulose is a common starting point for many small molecules. It is crucial to perform solubility and stability checks in the chosen vehicle prior to the study.
Visualizing the Mechanism: The RAAS Pathway
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by VTP-27999.
Caption: VTP-27999 inhibits renin, blocking the RAAS cascade.
Troubleshooting In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy (No change in blood pressure) | 1. Insufficient Dose/Exposure: The dose may be too low to achieve therapeutic concentrations. 2. Formulation/Solubility Issues: The compound may be precipitating out of the vehicle, leading to poor absorption. 3. Animal Model: The chosen hypertension model may not be RAAS-dependent. | 1. Dose-Escalation Study: Perform a dose-escalation study (e.g., 3, 10, 30 mg/kg) and measure plasma drug concentration (pharmacokinetics) at each dose. 2. Vehicle Check: Visually inspect the dosing solution for precipitation. Prepare fresh daily. Consider alternative vehicles if solubility is poor. 3. Confirm Model: Use a validated RAAS-dependent model, such as the double transgenic rat (dTGR) model expressing human renin and angiotensinogen.[2] |
| High Variability in Results | 1. Inconsistent Dosing: Inaccurate gavage technique or variability in administered volume. 2. Animal Stress: Stress can significantly impact blood pressure. 3. Biological Variability: Natural variation between animals. | 1. Dosing Technique: Ensure all personnel are properly trained in oral gavage. Use calibrated equipment. 2. Acclimation: Allow for a sufficient acclimation period for animals to the housing and experimental procedures (e.g., blood pressure measurement). 3. Increase Group Size (n): A larger sample size can help overcome individual variability. |
| Unexpected Increase in Blood Pressure (Rebound Hypertension) | 1. Excessive Renin Inhibition: High doses can cause a massive compensatory increase in renin levels.[5] 2. Washout Period: When the drug is withdrawn, the high levels of renin can become active, leading to a surge in angiotensin II.[5] | 1. Dose Optimization: The goal is sufficient, not excessive, renin inhibition. The 300-600 mg dose in human studies showed this rebound potential.[5] Lower doses may be more appropriate. 2. Pharmacodynamic Monitoring: Measure plasma renin activity and concentration. After the final dose, monitor blood pressure for at least 72 hours to assess for rebound effects.[5] |
Experimental Protocols
Protocol 1: Oral Dose-Range Finding and Pharmacokinetic (PK) Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Acclimation: Acclimate animals for at least 7 days before the study.
-
Formulation: Prepare a suspension of VTP-27999 in 0.5% (w/v) methylcellulose in water. Prepare fresh on the day of dosing.
-
Dosing Groups:
-
Vehicle Control (0.5% methylcellulose)
-
VTP-27999 (3 mg/kg)
-
VTP-27999 (10 mg/kg)
-
VTP-27999 (30 mg/kg)
-
-
Administration: Administer a single dose via oral gavage (e.g., 5 mL/kg volume).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) into K2-EDTA tubes at pre-dose, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Centrifuge blood at 2000 x g for 15 minutes at 4°C. Harvest plasma and store at -80°C until analysis.
-
Analysis: Analyze plasma samples for VTP-27999 concentration using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Evaluation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Caption: A typical experimental workflow for an in vivo PK study.
Section 2: Hypothetical RORγt Inhibitor ("VTP-XXXXX")
This section is provided as a guide for optimizing dosage for a typical small molecule inhibitor of the RORγt signaling pathway, which is often studied in the context of autoimmune diseases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a RORγt inhibitor?
A1: Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation of T helper 17 (Th17) cells.[8][9][10] These cells produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[8] A RORγt inhibitor typically functions as an inverse agonist, binding to the receptor to block its transcriptional activity, thereby preventing Th17 differentiation and reducing IL-17A production.[9][11]
Q2: What in vivo models are appropriate for testing a RORγt inhibitor?
A2: Models of Th17-driven diseases are most relevant. Common examples include the imiquimod (IMQ)-induced skin inflammation model (a model for psoriasis) and the collagen-induced arthritis (CIA) model in mice or rats.[8][10][11]
Q3: What are the key pharmacodynamic biomarkers for assessing RORγt inhibitor activity in vivo?
A3: The primary biomarker is the reduction of IL-17A and other Th17-related cytokines (e.g., IL-17F, IL-22) in plasma or diseased tissue.[10][12] This can be measured by ELISA, multiplex assays, or by quantifying mRNA levels (e.g., via qPCR) in tissue samples. Flow cytometry can be used to measure the frequency of IL-17A-producing Th17 cells.[9]
Visualizing the Mechanism: The Th17 Signaling Pathway
The diagram below shows a simplified representation of the Th17 differentiation pathway and the inhibitory action of a RORγt inhibitor.
Caption: RORγt inhibitors block Th17 cell differentiation.
Troubleshooting & Optimization Logic
The following decision tree provides a logical workflow for troubleshooting common issues during in vivo dose optimization of a RORγt inhibitor.
Caption: Decision tree for troubleshooting in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. VTP-27999 [myskinrecipes.com]
- 5. Multiple ascending dose study with the new renin inhibitor VTP-27999: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 10. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting VTP-27999 efficacy in cell-based models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VTP-27999 in cell-based models.
Frequently Asked Questions (FAQs)
Q1: What is VTP-27999 and what is its mechanism of action?
VTP-27999 is a potent and selective alkyl amine inhibitor of renin, a key aspartyl protease in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] Renin cleaves angiotensinogen to form angiotensin I, which is subsequently converted to angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, leading to increased blood pressure. By directly inhibiting renin, VTP-27999 blocks the initial and rate-limiting step of the RAAS cascade, making it a subject of investigation for hypertension and related end-organ diseases.[1][2]
Q2: In what solvents is VTP-27999 soluble?
VTP-27999 is soluble in dimethyl sulfoxide (DMSO) and water. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the recommended storage conditions for VTP-27999?
For long-term storage, VTP-27999 should be stored at -20°C or -80°C as a solid or in a DMSO stock solution.[4] Repeated freeze-thaw cycles should be avoided. Once in an aqueous solution, it is best to use it fresh.
Troubleshooting Guide
Problem 1: Lower than expected potency or efficacy in a cell-based assay.
-
Possible Cause 1: Compound Precipitation.
-
Suggestion: VTP-27999, while water-soluble, may precipitate at high concentrations in aqueous media. Visually inspect your diluted solutions for any signs of precipitation. If precipitation is suspected, try preparing fresh dilutions and ensure thorough mixing. Consider using a lower concentration range or preparing the final dilution immediately before adding it to the cells.
-
-
Possible Cause 2: Incorrect Cell Model.
-
Suggestion: The efficacy of VTP-27999 is dependent on the presence and activity of renin in your chosen cell model. While some cell types, like the human mast cell line HMC-1, have been shown to have intracellular renin activity, not all cell lines will have a functional RAAS.[5] Confirm that your cell model expresses renin and that the pathway is active under your experimental conditions.
-
-
Possible Cause 3: Compound Degradation.
-
Suggestion: Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[4] If in doubt, use a fresh vial of the compound.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Health and Density.
-
Suggestion: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Cell stress or over-confluence can alter cellular responses to inhibitors.
-
-
Possible Cause 2: Inaccurate Pipetting or Dilutions.
-
Suggestion: Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique to minimize errors in compound concentration.
-
Problem 3: Unexpected results in renin immunoassays.
-
Possible Cause: Altered Renin Immunoreactivity.
-
Suggestion: VTP-27999 has been shown to increase the immunoreactivity of renin in some immunoassays by altering the conformation of the protein and increasing the affinity of the detection antibody.[6][7] This can lead to an overestimation of renin concentration. If you are quantifying renin levels in the presence of VTP-27999, be aware of this potential artifact. Consider using an alternative method for renin quantification that is not based on immunoreactivity or consult the literature for immunoassays that are not affected by VTP-27999.[6][7]
-
Data Presentation
Table 1: In Vitro Potency of VTP-27999
| Target/System | Assay Condition | IC50 | Reference |
| Purified Recombinant Human Renin | 0.3 nM enzyme concentration | 0.47 nM | [8][9] |
| Intracellular Renin (HMC-1 cells) | 27 nM | [5] |
Experimental Protocols
Renin Inhibition Assay (Biochemical)
-
Materials: Purified recombinant human renin, a fluorogenic renin substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), VTP-27999.
-
Procedure:
-
Prepare a series of dilutions of VTP-27999 in the assay buffer.
-
In a microplate, add the VTP-27999 dilutions.
-
Add purified recombinant human renin to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each VTP-27999 concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell-Based Renin Activity Assay (HMC-1 cells)
-
Materials: HMC-1 cells, cell culture medium, VTP-27999, cell lysis buffer, renin activity assay kit.
-
Procedure:
-
Plate HMC-1 cells in a suitable culture plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of VTP-27999 for the desired duration.
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Measure the renin activity in each lysate using a commercial renin activity assay kit, following the manufacturer's instructions.
-
Normalize the renin activity to the protein concentration for each sample.
-
Plot the normalized renin activity against the VTP-27999 concentration to determine the IC50 in the cellular context.
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999.
Caption: Troubleshooting workflow for low efficacy of VTP-27999 in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. ahajournals.org [ahajournals.org]
- 7. New renin inhibitor VTP-27999 alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. selleckchem.com [selleckchem.com]
VTP-27999 Technical Support Center: Investigating and Mitigating Potential CYP3A4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the renin inhibitor VTP-27999 and its potential interactions with Cytochrome P450 3A4 (CYP3A4). During the development of VTP-27999, a significant effort was made to minimize CYP3A4 inhibition. While the final compound (originally designated compound 9) demonstrates a low potential for direct inhibition (IC50 >30 μM), this resource addresses potential experimental questions and troubleshooting scenarios that may arise during your research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between VTP-27999 and CYP3A4?
A1: Early in the development of the alkyl amine series of renin inhibitors, a predecessor compound (compound 2) showed undesirable inhibition of CYP3A4 with an IC50 value of 4.6 μM.[1] A key objective in the subsequent optimization was to reduce this inhibition. VTP-27999 (compound 9) was specifically designed to mitigate this issue and exhibits a significantly lower potential for direct CYP3A4 inhibition, with a reported IC50 value of >30 μM in human liver microsomes.[1]
Q2: Why should I still consider CYP3A4 inhibition when working with VTP-27999?
A2: While direct inhibition has been minimized, it is crucial in drug development to consider other potential mechanisms of drug-drug interactions (DDIs). These include time-dependent inhibition (TDI) and enzyme induction. Investigating these potential pathways provides a more complete safety and interaction profile for VTP-27999, particularly if it is intended for use in combination with other therapeutic agents metabolized by CYP3A4.
Q3: What is the difference between direct inhibition and time-dependent inhibition of CYP3A4?
A3: Direct inhibition is a reversible process where the drug competes with the substrate for the active site of the enzyme. The inhibitory effect is immediate and diminishes as the drug is cleared. Time-dependent inhibition (TDI) is a more complex process where the inhibitory effect increases with pre-incubation time with the enzyme. TDI can be caused by the formation of a more potent inhibitory metabolite or by mechanism-based inhibition, where a reactive metabolite forms a covalent bond with the enzyme, leading to irreversible inactivation.
Q4: How can I assess if VTP-27999 is a time-dependent inhibitor of CYP3A4?
A4: The most common in vitro method is the IC50 shift assay. This involves comparing the IC50 value of VTP-27999 against a CYP3A4 probe substrate with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.
Q5: What is CYP3A4 induction and how can I test for it?
A5: CYP3A4 induction is the process of increasing the expression of the CYP3A4 enzyme, which can lead to faster metabolism of co-administered drugs. This is often mediated by the activation of the pregnane X receptor (hPXR). You can assess for CYP3A4 induction using an in vitro hPXR activation assay, which typically involves a cell line expressing hPXR and a reporter gene. An increase in reporter gene activity in the presence of VTP-27999 would suggest a potential for CYP3A4 induction.
Troubleshooting Guides
Scenario 1: Unexpectedly high direct inhibition of CYP3A4 in your assay.
Question: My in-house assay shows a lower IC50 for VTP-27999 against CYP3A4 than the reported >30 μM. What could be the issue?
Answer:
| Potential Cause | Troubleshooting Step |
| Assay Conditions | Verify that the concentration of the CYP3A4 probe substrate is at or below its Km. High substrate concentrations can lead to an underestimation of inhibitory potency. Ensure the incubation time is within the linear range of metabolite formation. |
| Solvent Effects | Ensure the final concentration of the solvent used to dissolve VTP-27999 (e.g., DMSO, acetonitrile) in the incubation is low (typically ≤0.5%) and consistent across all wells. Some solvents can inhibit CYP3A4 activity. |
| Microsome Quality | Use pooled human liver microsomes from a reputable supplier. Ensure proper storage and handling to maintain enzyme activity. Perform a positive control with a known CYP3A4 inhibitor (e.g., ketoconazole) to validate each batch of microsomes. |
| Non-specific Binding | At higher concentrations, VTP-27999 might non-specifically bind to the microsomal protein, reducing the effective concentration. Consider using a lower protein concentration in your assay if feasible. |
| Compound Purity | Verify the purity of your VTP-27999 sample. Impurities could be responsible for the observed inhibition. |
Scenario 2: Your IC50 shift assay suggests potential time-dependent inhibition.
Question: I observed a significant leftward shift in the IC50 curve for VTP-27999 after pre-incubation with NADPH. What are my next steps?
Answer:
| Potential Cause | Troubleshooting & Next Steps |
| Confirmation of TDI | First, ensure the shift is NADPH-dependent by running a control with a 30-minute pre-incubation without NADPH. A shift only in the presence of NADPH points towards metabolism-dependent inhibition. |
| Reversible vs. Irreversible Inhibition | To differentiate between the formation of a tightly-binding inhibitory metabolite (reversible) and mechanism-based inactivation (irreversible), you can perform a dialysis or dilution experiment after the pre-incubation to see if enzyme activity can be restored. |
| Determine Kinetic Parameters | If mechanism-based inhibition is suspected, the next step is to determine the kinetic parameters, kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation). This provides a quantitative measure of the TDI potential. |
| Metabolite Identification | Consider performing metabolite identification studies to determine if a specific metabolite of VTP-27999 is responsible for the observed time-dependent inhibition. |
Data Summary
The development of VTP-27999 focused on minimizing CYP3A4 inhibition. The following table summarizes the key data available from published literature.
| Compound | Description | Renin IC50 (nM) | CYP3A4 IC50 (µM) |
| Compound 2 | Predecessor to VTP-27999 | 0.43 | 4.6 |
| VTP-27999 (Compound 9) | Clinical Candidate | 0.47 | >30 |
Experimental Protocols
Protocol 1: Direct CYP3A4 Inhibition Assay in Human Liver Microsomes
Objective: To determine the IC50 value of VTP-27999 for direct inhibition of CYP3A4.
Materials:
-
VTP-27999
-
Pooled Human Liver Microsomes (HLMs)
-
CYP3A4 Probe Substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of VTP-27999 in a suitable solvent (e.g., acetonitrile).
-
Serially dilute the VTP-27999 stock solution to create a range of concentrations.
-
In a 96-well plate, add the HLM, potassium phosphate buffer, and the various concentrations of VTP-27999 or vehicle control.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each VTP-27999 concentration relative to the vehicle control and plot the data to determine the IC50 value.
Protocol 2: Time-Dependent CYP3A4 Inhibition (IC50 Shift) Assay
Objective: To assess the potential of VTP-27999 to be a time-dependent inhibitor of CYP3A4.
Methodology: This assay is performed in three parallel sets of incubations:
-
Set A (No pre-incubation): Follow the direct inhibition protocol as described above.
-
Set B (Pre-incubation without NADPH):
-
In a 96-well plate, add HLM, potassium phosphate buffer, and VTP-27999 concentrations.
-
Pre-incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Proceed with steps 6-10 from the direct inhibition protocol.
-
-
Set C (Pre-incubation with NADPH):
-
In a 96-well plate, add HLM, potassium phosphate buffer, VTP-27999 concentrations, and the NADPH regenerating system.
-
Pre-incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding the CYP3A4 probe substrate.
-
Proceed with steps 6-10 from the direct inhibition protocol.
-
Data Analysis: Compare the IC50 values obtained from the three sets of incubations. A significant decrease in the IC50 from Set C compared to Sets A and B indicates time-dependent inhibition.
Protocol 3: hPXR Activation Assay for CYP3A4 Induction Potential
Objective: To evaluate the potential of VTP-27999 to induce CYP3A4 expression via activation of the human pregnane X receptor (hPXR).
Materials:
-
A suitable cell line stably co-transfected with an hPXR expression vector and a reporter gene construct (e.g., luciferase) under the control of a PXR-responsive element.
-
VTP-27999
-
Positive control inducer (e.g., rifampicin)
-
Cell culture medium and reagents
-
Lysis buffer and reporter gene assay substrate (e.g., luciferin)
-
Luminometer
Methodology:
-
Plate the hPXR reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of VTP-27999, a positive control (rifampicin), and a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
Normalize the reporter activity to cell viability if necessary.
-
Calculate the fold induction of reporter activity relative to the vehicle control. A concentration-dependent increase in reporter activity suggests hPXR activation.
Visualizations
Caption: Workflow for investigating direct and time-dependent CYP3A4 inhibition.
Caption: Signaling pathway for potential CYP3A4 induction via hPXR activation.
Caption: Logical workflow for troubleshooting unexpected CYP3A4 inhibition results.
References
long-term stability of VTP-27999 Hydrochloride stock solutions
This technical support center provides guidance on the long-term stability of VTP-27999 Hydrochloride stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in water (≥ 100 mg/mL) and DMSO. The hydrochloride salt form generally exhibits enhanced water solubility and stability.
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of your stock solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is recommended to discard the solution and prepare a fresh stock.
Q4: I see precipitation in my stock solution after thawing. Is it still usable?
A4: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. You can try to redissolve the compound by warming the solution to 37°C and vortexing or sonicating. However, if the precipitate does not dissolve, the concentration of the solution will be inaccurate, and it is best to prepare a fresh solution. To avoid this, consider storing the solution at a slightly lower concentration.
Stability of this compound Stock Solutions
While specific long-term stability data under various conditions for this compound is not extensively published, the following table summarizes the recommended storage guidelines from various suppliers.
| Storage Temperature | Recommended Solvent | Maximum Storage Duration | Source(s) |
| -80°C | Water, DMSO | 6 months | |
| -20°C | Water, DMSO | 1 month | |
| 4°C (in DMSO) | DMSO | 2 weeks |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO or sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO or water to achieve the desired final concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 561.54 g/mol ), add 178.1 µL of solvent.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes in a water bath.
-
Sterilization (for aqueous solutions): If using water as the solvent, it is recommended to filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and storage of this compound solutions.
Signaling Pathway
This compound is a potent and selective inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting renin, VTP-27999 effectively blocks the entire downstream signaling cascade.
preventing VTP-27999 precipitation in culture media
Welcome to the technical support center for VTP-27999. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of VTP-27999 in culture media and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is VTP-27999 and what is its mechanism of action?
A1: VTP-27999 is an alkyl amine renin inhibitor.[1] It functions by targeting renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.[2] By inhibiting renin, VTP-27999 blocks the conversion of angiotensinogen to angiotensin I, thereby downregulating the entire RAAS cascade.
Q2: Why is VTP-27999 prone to precipitation in cell culture media?
A2: Like many small molecule inhibitors, VTP-27999 can be hydrophobic. Precipitation in aqueous solutions like cell culture media can occur if the final concentration exceeds its solubility limit. This can be influenced by factors such as the solvent used for the stock solution, the final concentration in the media, temperature, and interactions with media components.
Q3: Which form of VTP-27999 offers better solubility?
A3: VTP-27999 is available in its base form as well as salt forms, such as VTP-27999 Hydrochloride and VTP-27999 TFA. The salt forms generally exhibit enhanced water solubility and stability compared to the free base form.[1] For cell culture experiments, using a salt form is recommended to minimize precipitation issues.
Q4: What is the recommended solvent for preparing VTP-27999 stock solutions?
A4: While this compound is soluble in water (≥ 100 mg/mL), the base form is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).[3][4] It is crucial to prepare a high-concentration stock solution in the appropriate solvent to keep the final solvent concentration in the culture media low (ideally ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.[5]
Q5: Can the type of culture media affect the solubility of VTP-27999?
A5: Yes, the composition of the cell culture medium can influence the solubility of VTP-27999. Factors such as pH, salt concentration, and the presence of serum proteins can all play a role.[5] If precipitation is observed, testing different media formulations or adjusting the serum concentration may be beneficial.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Symptom: A visible precipitate or cloudiness forms immediately after adding the VTP-27999 stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of VTP-27999 in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous medium causes the compound to "crash out" of solution due to a sudden change in solvent polarity.[6] | Perform a stepwise dilution. First, dilute the high-concentration stock to an intermediate concentration in a small volume of pre-warmed (37°C) media, then add this to the final volume. Add the stock solution dropwise while gently vortexing the media.[7] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[7] |
| Incorrect Salt Form | Using the free base form of VTP-27999 which has lower aqueous solubility. | Use a salt form of VTP-27999, such as this compound, which has higher water solubility.[1][3] |
Issue 2: Delayed Precipitation After Incubation
Symptom: The media containing VTP-27999 is initially clear but becomes cloudy or a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting compound solubility.[7] | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator. |
| Interaction with Media Components | VTP-27999 may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | Consider trying a different basal media formulation. If using serum, you can test reducing the serum percentage, as some compounds can bind to serum proteins and precipitate.[8] |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[5] | Ensure the medium is adequately buffered for the CO2 concentration in the incubator. Monitor the pH of the medium during the experiment. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture media can increase the concentration of all components, including VTP-27999, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[7] |
Experimental Protocols
Protocol 1: Preparation of VTP-27999 Stock and Working Solutions
Objective: To prepare a stock solution of VTP-27999 and dilute it to a final working concentration in cell culture medium while minimizing the risk of precipitation.
Materials:
-
VTP-27999 (hydrochloride salt form recommended)
-
Sterile, anhydrous DMSO or sterile water (depending on the compound form)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
If using this compound, dissolve it in sterile water to create a high-concentration stock solution (e.g., 10-100 mM).[3]
-
If using the free base form, dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[4]
-
Ensure the compound is fully dissolved by vortexing. Gentle warming at 37°C can be used if necessary.
-
-
Create an Intermediate Dilution (for DMSO stocks):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize solvent shock, first dilute your high-concentration DMSO stock to a lower intermediate concentration (e.g., 1 mM) in a small volume of pre-warmed medium.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Crucial Step: Add the stock/intermediate solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.[6]
-
For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, add 1 µL of the intermediate stock to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of VTP-27999
Objective: To determine the highest concentration of VTP-27999 that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
VTP-27999 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well flat-bottom plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare Serial Dilutions:
-
In a sterile tube, prepare the highest concentration of VTP-27999 you wish to test in your pre-warmed culture medium.
-
In the 96-well plate, perform a 2-fold serial dilution of this solution with the pre-warmed culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2.
-
-
Observation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[7]
-
For a quantitative assessment, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
Signaling Pathways and Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999.
Caption: Recommended workflow for preparing and using VTP-27999 in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VTP-27999 | RAAS | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
VTP-27999 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VTP-27999. Our goal is to help you navigate unexpected experimental outcomes and provide clarity on the unique properties of this renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe an unexpected increase in renin concentration in our immunoassay after treating with VTP-27999. Is this a sign of experimental error?
A1: No, this is not necessarily an experimental error but rather a known, albeit unexpected, characteristic of VTP-27999. Unlike some other renin inhibitors such as aliskiren, VTP-27999 has been shown to increase the immunoreactivity of renin in common immunoassays by at least 30%.[1] This phenomenon is thought to be caused by a conformational change in the renin molecule upon VTP-27999 binding, which increases the affinity of the detection antibody used in the assay.[1] Therefore, a higher measured renin concentration is an expected outcome when using standard renin immunoassays.
Q2: Does VTP-27999 cause the unfolding of prorenin, similar to other renin inhibitors?
A2: No, VTP-27999 does not induce the unfolding of prorenin.[1] This is a key difference between VTP-27999 and inhibitors like aliskiren, which do cause a conformational change in prorenin that allows it to be detected in renin-specific assays. While VTP-27999 can bind to acid-activated prorenin, it does not cause the conformational shift that makes it recognizable by renin-specific antibodies in immunoassays.[1]
Q3: We are seeing a discrepancy between the measured plasma renin activity (PRA) and the renin concentration. Why might this be occurring?
A3: This discrepancy is likely due to the direct inhibition of renin's enzymatic activity by VTP-27999, coupled with the paradoxical increase in immunoreactive renin concentration as explained in Q1. While the concentration of the renin protein appears to increase in immunoassays, its ability to cleave angiotensinogen to angiotensin I (which is what PRA assays measure) is inhibited. Therefore, you would expect to see a decrease in PRA alongside an increase in the measured renin concentration.
Q4: What is the selectivity profile of VTP-27999 against other proteases?
A4: VTP-27999 is a highly selective inhibitor of renin. In preclinical studies, it has demonstrated greater than 1000-fold selectivity for renin over a panel of more than 150 other receptors, ion channels, and enzymes.[2] Specifically, at a concentration of 10 µM, VTP-27999 showed less than 10% inhibition of the human aspartyl proteases β-secretase, cathepsin D, and cathepsin E.[2]
Q5: What are the recommended solvent and storage conditions for VTP-27999?
A5: For optimal stability and solubility, it is recommended to use the trifluoroacetate (TFA) salt form of VTP-27999. Information on appropriate solvents and detailed storage conditions should be obtained from the specific supplier of your compound, as this can vary.
Troubleshooting Guides
Issue 1: Inconsistent Renin Immunoassay Results
-
Symptom: High variability in renin concentration measurements between replicate samples or experiments.
-
Possible Cause 1: Interference from VTP-27999 leading to altered immunoreactivity.
-
Troubleshooting Step:
-
Acknowledge the inherent effect of VTP-27999 on renin immunoreactivity. For relative comparisons between samples treated with the same concentration of VTP-27999, the results may still be valid.
-
To mitigate this effect when comparing with untreated samples, consider using an alternative method to quantify renin that is not based on immunoreactivity, if available.
-
Alternatively, establish a standard curve with a known concentration of renin in the presence of the same concentration of VTP-27999 used in your experiment to correct for the shift in immunoreactivity.
-
-
Possible Cause 2: Improper sample handling leading to prorenin activation.
-
Troubleshooting Step:
-
Ensure plasma samples are collected and processed correctly. Avoid freeze-thaw cycles and keep samples on ice to prevent cryoactivation of prorenin.
-
Issue 2: Lower than Expected Inhibition of Plasma Renin Activity (PRA)
-
Symptom: VTP-27999 shows lower potency in a PRA assay than anticipated based on its reported IC50.
-
Possible Cause 1: Issues with the PRA assay protocol.
-
Troubleshooting Step:
-
Review the detailed PRA assay protocol provided in the "Experimental Protocols" section below. Ensure all steps, including sample collection, pH adjustment, and incubation times, are followed precisely.
-
Verify the activity of the angiotensinogen substrate and the proper functioning of the angiotensin I detection method (e.g., ELISA or LC-MS/MS).
-
-
Possible Cause 2: Compound stability or solubility issues.
-
Troubleshooting Step:
-
If you are not using the TFA salt, consider that the free base may have lower solubility and stability.
-
Ensure the compound is fully dissolved in the assay buffer. Sonication may be required. Prepare fresh solutions for each experiment.
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
-
Symptom: Observation of cellular effects that are not readily explained by the inhibition of the renin-angiotensin system.
-
Possible Cause: While VTP-27999 is highly selective, off-target effects can occur at high concentrations.
-
Troubleshooting Step:
-
Perform a dose-response experiment to determine if the observed effect is concentration-dependent.
-
Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls for the observed phenotype, if known.
-
Consult the literature for known off-target effects of similar chemical scaffolds. VTP-27999 has been reported to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma assay.[2]
-
Data Presentation
Table 1: VTP-27999 In Vitro Potency and Selectivity
| Target | Assay Type | Species | IC50 (nM) | Fold Selectivity vs. Renin | Reference |
| Renin | Intracellular Renin Activity | Human (HMC-1 cells) | 27 | - | [3] |
| Prorenin | Activity Suppression | Human | - | - | [3] |
| β-secretase | Enzymatic Assay | Human | >10,000 | >370 | [2] |
| Cathepsin D | Enzymatic Assay | Human | >10,000 | >370 | [2] |
| Cathepsin E | Enzymatic Assay | Human | >10,000 | >370 | [2] |
Table 2: Summary of VTP-27999 Effects in a Multiple Ascending Dose Study in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Fold Induction of Plasma Renin (Day 10) | Change in Renal Plasma Flow (mL/min/1.73 m²) | Reference |
| 75 | - | - | - | - | +17.2 | [3] |
| 150 | - | - | - | - | +63.1 | [3] |
| 300 | - | - | - | ~100 | +97.5 | [3] |
| 600 | - | - | - | ~350 | +115.2 | [3] |
| Placebo | - | - | - | - | -8.9 | [3] |
| Aliskiren (300 mg) | - | - | - | ~50 | +62.6 | [3] |
Note: Cmax, Tmax, and t1/2 data were not available in the provided search results.
Experimental Protocols
Protocol 1: Plasma Renin Activity (PRA) Assay
This protocol is a generalized procedure for determining plasma renin activity. Specific reagents and incubation times may need to be optimized for your laboratory.
1. Sample Collection and Preparation:
- Collect whole blood in EDTA-containing tubes.
- Keep samples at room temperature and centrifuge within 2 hours of collection to separate plasma. Do not place on ice to avoid cryoactivation of prorenin.
- Transfer the plasma to a fresh tube. At this point, plasma can be used immediately or stored at -70°C.
2. Generation of Angiotensin I:
- Thaw frozen plasma samples rapidly in a room temperature water bath.
- For each plasma sample, prepare two aliquots.
- To each aliquot, add a protease inhibitor cocktail to prevent the degradation of angiotensin I.
- Adjust the pH of the plasma to ~6.0 using an appropriate buffer (e.g., maleate buffer).
- Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate angiotensin I.
- Incubate the second aliquot at 4°C for the same duration to serve as a baseline control for angiotensin I levels.
3. Quantification of Angiotensin I:
- Stop the enzymatic reaction by placing the tubes on ice.
- Quantify the amount of angiotensin I in both the 37°C and 4°C samples using a validated method, such as a competitive ELISA or LC-MS/MS.
4. Calculation of PRA:
- Subtract the angiotensin I concentration of the 4°C sample from the 37°C sample to determine the amount of angiotensin I generated during the incubation.
- Express the PRA as ng of angiotensin I generated per mL of plasma per hour of incubation (ng/mL/hr).
Mandatory Visualizations
Caption: VTP-27999 inhibits the conversion of angiotensinogen to angiotensin I.
Caption: Workflow for a Plasma Renin Activity (PRA) assay.
Caption: VTP-27999 does not unfold prorenin, unlike aliskiren.
References
Validation & Comparative
VTP-27999: A Potent Renin Inhibitor for Cardiovascular Research
A Comparative In Vitro Analysis of VTP-27999 Against Other Renin Inhibitors
Published: December 8, 2025
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of VTP-27999, a novel renin inhibitor, with other established renin inhibitors such as Aliskiren, Remikiren, and Zankiren. This document summarizes key performance data, details experimental methodologies for replication, and visualizes the underlying biological and experimental frameworks.
Executive Summary
VTP-27999 demonstrates highly potent inhibition of human renin in vitro, with an IC50 value of 0.47 nM[1]. This positions it as a significant compound for research in hypertension and other cardiovascular diseases. When compared to other renin inhibitors, VTP-27999 exhibits comparable or superior inhibitory activity. This guide presents the data in a structured format to facilitate direct comparison and aid in the selection of appropriate research tools.
In Vitro Renin Inhibition: A Comparative Data Overview
The in vitro potency of VTP-27999 has been evaluated and compared against other well-characterized renin inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the activity of the renin enzyme by 50%.
| Compound | IC50 (nM) | Target | Notes |
| VTP-27999 | 0.47 | Renin | Highly potent and selective[1]. |
| VTP-27999 | 0.3 | Human Renin | Comparable to Aliskiren[2]. |
| VTP-27999 | 27 | Intracellular Renin (HMC-1 cells) | More potent than Aliskiren in a cellular context[3]. |
| Aliskiren | 0.6 | Human Renin | A well-established, orally active renin inhibitor[4][5][6]. |
| Aliskiren | 0.72 | Renin | Competitively inhibits renin activity[5][7]. |
| Aliskiren | 171 | Intracellular Renin (HMC-1 cells) | [3] |
| Remikiren | 0.7 | Human Pure Renin | Orally active and highly specific[8]. |
| Remikiren | 0.8 | Human Plasma Renin | [8] |
| Zankiren | 1.1 | Human Renin | An early renin inhibitor compound[4]. |
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
VTP-27999, like other direct renin inhibitors, targets the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS) cascade[9]. Renin, an aspartyl protease, cleaves angiotensinogen to produce angiotensin I. This is subsequently converted to angiotensin II, a potent vasoconstrictor that increases blood pressure. By directly inhibiting renin, VTP-27999 effectively blocks the entire downstream signaling pathway, leading to reduced angiotensin II levels and subsequent vasodilation.
A key distinction of VTP-27999 is its interaction with prorenin, the inactive precursor of renin. Unlike Aliskiren, which can induce a conformational change in prorenin, VTP-27999 does not unfold prorenin[2][10]. This difference in mechanism may have clinical implications and warrants further investigation.
Experimental Protocols
The following section details a generalized protocol for determining the in vitro IC50 of renin inhibitors using a fluorometric assay, based on commercially available kits and published methodologies[6].
Objective:
To determine the half-maximal inhibitory concentration (IC50) of VTP-27999 and other renin inhibitors against recombinant human renin.
Materials:
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., a FRET peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
VTP-27999 and other test inhibitors (e.g., Aliskiren, Remikiren, Zankiren)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 340/490 nm or 540/590 nm)
-
DMSO (for dissolving inhibitors)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human renin in assay buffer. The final concentration should be optimized for the specific assay conditions.
-
Prepare a stock solution of the fluorogenic renin substrate in assay buffer.
-
Prepare serial dilutions of VTP-27999 and other test inhibitors in DMSO, and then further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control - DMSO in assay buffer)
-
Recombinant Human Renin solution
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control (100% activity): Assay buffer, vehicle, renin, and substrate.
-
-
-
Incubation:
-
Pre-incubate the plate with the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates of the inhibitor-treated wells to the no-inhibitor control (100% activity).
-
Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The in vitro data presented in this guide highlight VTP-27999 as a highly potent and selective renin inhibitor. Its low nanomolar IC50 value, comparable to or exceeding that of other established inhibitors, makes it a valuable tool for researchers investigating the renin-angiotensin-aldosterone system and its role in cardiovascular disease. The detailed experimental protocol provides a framework for independent validation and further comparative studies. The unique mechanistic aspects of VTP-27999, particularly its interaction with prorenin, suggest avenues for future research into the nuanced regulation of the RAAS.
References
- 1. eaglebio.com [eaglebio.com]
- 2. eurogentec.com [eurogentec.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibl-america.com [ibl-america.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
VTP-27999 vs. Aliskiren: A Comparative Analysis of Intracellular Accumulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the intracellular accumulation of two direct renin inhibitors: VTP-27999 and aliskiren. Understanding the cellular pharmacokinetics of these compounds is crucial for optimizing their therapeutic efficacy and informing the design of next-generation renin-angiotensin system (RAS) modulators.
Introduction to VTP-27999 and Aliskiren
Both VTP-27999 and aliskiren are potent inhibitors of renin, the enzyme that catalyzes the rate-limiting step in the RAS cascade. By blocking the conversion of angiotensinogen to angiotensin I, these drugs effectively reduce the downstream production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1][2] While both drugs share a common mechanism of action, emerging evidence suggests significant differences in their cellular uptake and intracellular concentration, which may have important implications for their pharmacological profiles.
Signaling Pathway of the Renin-Angiotensin System (RAS)
The following diagram illustrates the canonical RAS pathway and the point of inhibition for direct renin inhibitors like VTP-27999 and aliskiren.
Comparative Analysis of Intracellular Accumulation
A key study directly comparing the intracellular accumulation of VTP-27999 and aliskiren was conducted in human mast cells (HMC-1), which are known to synthesize and store renin. The findings from this research are summarized in the table below.
| Parameter | VTP-27999 | Aliskiren | Cell Line | Key Finding | Reference |
| Relative Intracellular Accumulation | Higher | Lower | HMC-1 | VTP-27999 accumulates at significantly higher levels than aliskiren. | [3] |
| Potency for Intracellular Renin Inhibition | ~5-fold more potent | - | HMC-1 | VTP-27999 blocks intracellular renin at approximately five-fold lower medium concentrations compared to aliskiren. | [3] |
| Renin Synthesis-Dependent Accumulation | No | No | HMC-1 and HEK293 | Intracellular accumulation of both inhibitors is independent of cellular renin synthesis. | [3] |
Experimental Protocols
The following is a representative protocol for determining the intracellular accumulation of renin inhibitors in cultured cells, based on established methodologies. The precise protocol used in the referenced study by Lu et al. (2014) was not detailed in the publication.
Objective: To quantify the intracellular concentration of VTP-27999 and aliskiren in a renin-producing cell line (e.g., HMC-1).
Materials:
-
HMC-1 cells
-
Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS)
-
VTP-27999 and aliskiren
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HMC-1 cells to a desired confluency in multi-well plates.
-
Compound Incubation: Treat the cells with varying concentrations of VTP-27999 or aliskiren for a specified time period (e.g., 24 hours) to allow for cellular uptake. Include untreated cells as a control.
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add a specific volume of ice-cold lysis buffer to each well and incubate on ice to lyse the cells and release the intracellular contents.
-
Harvesting Lysate: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in a small aliquot of the cell lysate using a BCA protein assay. This will be used for normalization.
-
Sample Preparation for LC-MS/MS:
-
To the remaining cell lysate, add an internal standard.
-
Precipitate the proteins by adding a solvent like ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the drug.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of VTP-27999 or aliskiren in the cell lysates using a validated LC-MS/MS method.
-
Data Analysis: Normalize the measured intracellular drug concentration to the total protein concentration of the cell lysate (e.g., ng of drug/mg of protein).
Experimental Workflow
The diagram below outlines the general workflow for measuring the intracellular accumulation of a drug in cultured cells.
Conclusion
The available data indicates that VTP-27999 demonstrates superior intracellular accumulation in renin-producing cells compared to aliskiren.[3] This enhanced cellular uptake allows VTP-27999 to inhibit intracellular renin more potently. These findings highlight the importance of considering cellular pharmacokinetics in the development of direct renin inhibitors and suggest that VTP-27999 may offer a therapeutic advantage by more effectively targeting the intracellular renin-angiotensin system. Further research is warranted to fully elucidate the clinical implications of these differences in intracellular accumulation.
References
A Comparative In Vivo Efficacy Analysis: VTP-27999 and ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the novel renin inhibitor, VTP-27999, and the established class of Angiotensin-Converting Enzyme (ACE) inhibitors. The data presented is compiled from separate preclinical studies, and the absence of direct head-to-head comparative trials necessitates a cautious interpretation of the findings.
Introduction
Both VTP-27999 and ACE inhibitors target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. However, their mechanisms of action differ fundamentally. VTP-27999 is a direct renin inhibitor, blocking the initial and rate-limiting step of the RAAS cascade. In contrast, ACE inhibitors act downstream, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This guide will delve into the available in vivo data to provide an objective comparison of their efficacies.
Signaling Pathway Overview
The RAAS cascade is a primary target for antihypertensive therapies. VTP-27999 and ACE inhibitors intervene at different points in this pathway to achieve their therapeutic effects.
Figure 1: Inhibition points of VTP-27999 and ACE inhibitors in the RAAS pathway.
Comparative Efficacy Data
The following tables summarize quantitative data from separate in vivo studies. It is critical to note that the studies on VTP-27999 and ACE inhibitors were conducted in different animal models of hypertension, which may impact the comparability of the results. VTP-27999 was evaluated in double transgenic rats (dTGR) expressing human renin and angiotensinogen, a model of severe, renin-dependent hypertension.[1] In contrast, the data for ACE inhibitors are primarily from studies using spontaneously hypertensive rats (SHR), a model of genetic hypertension that is not solely renin-dependent.
Table 1: Effects on Blood Pressure
| Compound | Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) / Systolic Blood Pressure (SBP) | Study Reference |
| VTP-27999 | Double Transgenic Rat (dTGR) | 10 mg/kg | Oral (po) | Significant reduction in MAP, with a longer duration of action compared to a reference compound.[1] | [1] |
| Lisinopril | Spontaneously Hypertensive Rat (SHR) | 10-20 mg/kg/day | Oral (in drinking water or by gavage) | Normalized SBP.[2][3][4][5][6][7] | [2][3][4][5][6][7] |
| Captopril | Spontaneously Hypertensive Rat (SHR) | Not specified | Not specified | Effectively normalized blood pressure.[8] | [8] |
| Enalapril | Spontaneously Hypertensive Rat (SHR) | 3 mg/kg | Intravenous (IV) | Significant reduction in BP.[9] | [9] |
| Perindopril | Spontaneously Hypertensive Rat (SHR) | 3 mg/kg/day | Gavage | Significant reduction in SBP during treatment.[10] | [10] |
Disclaimer: The data presented in this table are from separate studies conducted in different animal models. Direct comparison of the magnitude of effect should be made with caution.
Table 2: Effects on RAAS Components
| Compound | Animal Model | Effect on Plasma Renin Activity (PRA) / Renin Concentration | Effect on Angiotensin II (Ang II) | Effect on Angiotensin (1-7) | Study Reference |
| VTP-27999 | Human Volunteers | Increased renin immunoreactivity.[11] | Not directly measured in the provided preclinical data. | Not measured. | [11] |
| Lisinopril | Spontaneously Hypertensive Rat (SHR) | Increased PRA.[2] | Decreased plasma Ang II.[2] | Increased plasma Ang(1-7).[2] | [2] |
| Captopril | Spontaneously Hypertensive Rat (SHR) | Increased PRA.[8] | Decreased plasma Ang II.[8] | Not measured. | [8] |
Disclaimer: Data for VTP-27999 on RAAS components are from a study in human volunteers, while data for ACE inhibitors are from studies in SHR. This difference in species and experimental context limits direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
VTP-27999 Efficacy Study
-
Animal Model: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen. This model develops severe hypertension that is dependent on human renin.[1]
-
Drug Administration: VTP-27999 was administered orally (po) at a dose of 10 mg/kg.[1]
-
Efficacy Endpoint: The primary efficacy endpoint was the change in mean arterial blood pressure (MAP) over a 24-hour period.[1]
-
Blood Pressure Measurement: While the specific method is not detailed in the provided abstract, in vivo blood pressure in rats is typically measured via radiotelemetry or tail-cuff plethysmography.
ACE Inhibitor Efficacy Studies (General Protocol)
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model of genetic, essential hypertension. Studies often use male SHRs at an age when hypertension is established (e.g., 14-17 weeks old).[2][3]
-
Drug Administration: ACE inhibitors such as lisinopril are typically administered chronically, often mixed in the drinking water or given daily by oral gavage at doses ranging from 10 to 30 mg/kg/day.[2][10]
-
Efficacy Endpoints: The primary endpoint is typically the reduction in systolic blood pressure (SBP) or mean arterial pressure (MAP). Other endpoints may include changes in heart rate, cardiac hypertrophy, and renal function.[9][10]
-
Blood Pressure Measurement: Blood pressure is measured at regular intervals using methods such as tail-cuff plethysmography or radiotelemetry for continuous monitoring.[4]
-
Biochemical Analysis: Blood samples are often collected to measure plasma renin activity (PRA), and concentrations of angiotensin II and angiotensin (1-7) using radioimmunoassay (RIA) or other sensitive analytical methods.[2][12][13][14]
Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the in vivo efficacy of antihypertensive agents in a preclinical setting.
References
- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin(1-7) in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lisinopril reverses behavioural alterations in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lisinopril reverses behavioural alterations in spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronic ACE-inhibitor treatment and adrenergic mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Brief angiotensin converting enzyme inhibitor treatment in young spontaneously hypertensive rats reduces blood pressure long-term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New renin inhibitor VTP-27999 alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of renin activity, concentration and substrate in rat plasma by radioimmunoassay of angiotensin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison: VTP-27999 vs. Angiotensin Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antihypertensive therapeutics, targeting the Renin-Angiotensin-Aldosterone System (RAAS) remains a cornerstone of treatment. While Angiotensin Receptor Blockers (ARBs) have long been established as a primary intervention, novel agents such as the direct renin inhibitor VTP-27999 have emerged, offering a different point of attack within this critical pathway. This guide provides a detailed, data-driven comparison of VTP-27999 and ARBs, focusing on their mechanism of action, preclinical efficacy, and pharmacokinetic profiles to inform research and development efforts.
Executive Summary
VTP-27999, an alkyl amine renin inhibitor, acts at the initial, rate-limiting step of the RAAS cascade by directly inhibiting renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[1][2] This upstream blockade theoretically offers a more complete shutdown of the RAAS. In contrast, ARBs, such as losartan, valsartan, and irbesartan, act downstream by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3][4][5] While direct head-to-head clinical trials are not yet available, preclinical and pharmacokinetic data allow for a comparative assessment of these two approaches to RAAS inhibition.
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between VTP-27999 and ARBs lies in their point of intervention in the RAAS pathway.
VTP-27999: As a direct renin inhibitor, VTP-27999 binds to the active site of renin, preventing the cleavage of angiotensinogen. This action reduces the formation of both angiotensin I and, consequently, angiotensin II.[2]
Angiotensin Receptor Blockers (ARBs): ARBs competitively and selectively block the AT1 receptor.[3][6] This prevents angiotensin II from exerting its physiological effects, which include vasoconstriction, stimulation of aldosterone release, and promotion of sodium and water retention.[3][5] By blocking the receptor, ARBs lead to a compensatory increase in renin and angiotensin II levels.[7]
Preclinical Efficacy in Hypertension
While direct comparative preclinical studies are limited, data from separate experiments in rat models of hypertension provide insights into the relative efficacy of VTP-27999 and ARBs.
A study in double transgenic rats (dTGR) expressing human renin and angiotensinogen demonstrated that a 10 mg/kg oral dose of VTP-27999 resulted in a significant and sustained reduction in mean arterial blood pressure (MAP) over 24 hours.[8]
For comparison, various studies on ARBs in spontaneously hypertensive rats (SHR) have shown significant blood pressure reductions. For instance, olmesartan at doses of 3.0 and 10.0 mg/kg/day dose-dependently reduced blood pressure and urinary protein excretion.[9] It is important to note that differences in the rat models (dTGR vs. SHR) and experimental protocols necessitate caution in direct comparison of these results.
Table 1: Preclinical Blood Pressure Reduction in Hypertensive Rat Models
| Compound | Animal Model | Dose | Route of Administration | Observation | Reference |
| VTP-27999 | Double Transgenic Rat (dTGR) | 10 mg/kg | Oral | Significant and sustained reduction in Mean Arterial Pressure over 24 hours | [8] |
| Olmesartan | Spontaneously Hypertensive Rat (SHR) | 3.0 and 10.0 mg/kg/day | - | Dose-dependent reduction in blood pressure and urinary protein excretion | [9] |
| Candesartan | Spontaneously Hypertensive Rat (SHR) | - | - | Reduced vasoconstriction of mesenteric arteries in response to Angiotensin II | [10] |
| Losartan | Spontaneously Hypertensive Rat (SHR) | - | - | Increased cardiac and renal ACE2 expression | [11] |
Pharmacokinetic Profile in Humans
Pharmacokinetic data from Phase I clinical trials of VTP-27999 in healthy volunteers and published data for commonly prescribed ARBs reveal key differences in their absorption, metabolism, and elimination.
VTP-27999 is rapidly absorbed, reaching maximum plasma concentrations between 1 and 4 hours, with a terminal half-life of 24 to 30 hours, supporting once-daily dosing.[12] In contrast, the pharmacokinetics of ARBs can vary. For example, losartan has a shorter half-life of 1.5 to 2.5 hours, but its active metabolite, E-3174, has a longer half-life of 6 to 9 hours.[13] Valsartan's half-life is approximately 6 hours, while irbesartan has a longer half-life of 11 to 15 hours.[14][15]
Table 2: Human Pharmacokinetic Parameters
| Parameter | VTP-27999 | Losartan | Valsartan | Irbesartan |
| Time to Peak (Tmax) | 1 - 4 hours[12] | ~1 hour (Losartan) 3 - 4 hours (E-3174)[16] | 2 - 4 hours[17] | 1.5 - 2 hours[15] |
| Terminal Half-life (t½) | 24 - 30 hours[12] | 1.5 - 2.5 hours (Losartan) 6 - 9 hours (E-3174)[13] | ~6 hours[14] | 11 - 15 hours[15] |
| Bioavailability | ~10-fold higher than aliskiren[12] | ~33%[3] | ~25%[18] | 60 - 80%[18] |
| Metabolism | Major route of clearance appears to be hepatic metabolism[12] | Significant first-pass metabolism to active metabolite E-3174 by CYP2C9 and CYP3A4[13][16] | Primarily excreted unchanged in feces[14] | Hepatic metabolism via glucuronidation and oxidation[15] |
| Excretion | <10% excreted in urine[12] | Urine and feces (via bile)[16] | Primarily feces (83%), some urine (13%)[14] | Primarily biliary excretion[15] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of inhibition.
Caption: A generalized experimental workflow for preclinical and early clinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols employed in key studies of VTP-27999 and representative protocols for ARB evaluation.
VTP-27999 Preclinical Efficacy Study
-
Animal Model: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen, leading to human renin-dependent hypertension.[8]
-
Housing and Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A period of acclimatization was allowed before the study commencement.
-
Drug Administration: VTP-27999 was administered as a single oral dose of 10 mg/kg.[8]
-
Blood Pressure Measurement: Mean arterial blood pressure (MAP) was monitored continuously over a 24-hour period using radiotelemetry implants. This method allows for the collection of accurate, stress-free blood pressure data from conscious, freely moving animals.
-
Data Analysis: The change in MAP from baseline was calculated at various time points post-dosing to determine the efficacy and duration of action of VTP-27999.
Representative ARB Preclinical Efficacy Study (General Protocol)
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model of essential hypertension.[10]
-
Housing and Acclimatization: Similar to the VTP-27999 study, SHRs are housed in a controlled environment with a standard light/dark cycle and free access to chow and water.
-
Drug Administration: ARBs are typically administered orally via gavage, often once daily for a specified treatment period (e.g., several weeks). Doses are selected based on previous dose-ranging studies.
-
Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via intra-arterial catheters for continuous monitoring. Telemetry is also frequently used.
-
Additional Assessments: In addition to blood pressure, studies often assess end-organ damage by measuring parameters such as urinary protein excretion, cardiac hypertrophy (heart weight to body weight ratio), and histological changes in the kidneys and heart.[9]
-
Data Analysis: Statistical analysis is performed to compare blood pressure and other parameters between the ARB-treated group, a vehicle-treated control group, and often a normotensive control group (e.g., Wistar-Kyoto rats).
VTP-27999 Phase I Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[12]
-
Participants: Healthy, normotensive male and female volunteers.
-
Intervention: Participants received single oral doses of VTP-27999 (ranging from 40 to 1000 mg) or placebo. In the multiple-dose cohorts, participants received once-daily doses for a specified period.
-
Pharmacokinetic Assessments: Serial blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of VTP-27999. Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ were calculated.[12]
-
Pharmacodynamic Assessments: The effects of VTP-27999 on the RAAS were evaluated by measuring plasma renin activity (PRA), plasma renin concentration (PRC), and levels of angiotensin II and aldosterone.[12]
-
Safety and Tolerability: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Conclusion
VTP-27999 and angiotensin receptor blockers represent two distinct and effective strategies for inhibiting the Renin-Angiotensin-Aldosterone System. VTP-27999 offers a novel approach by targeting the initial, rate-limiting step, which may provide a more complete blockade of the RAAS. ARBs, on the other hand, are a well-established class of drugs with a proven track record in treating hypertension and related cardiovascular conditions. The preclinical and pharmacokinetic data presented in this guide highlight the potential of VTP-27999 as a long-acting, potent direct renin inhibitor. Further head-to-head comparative studies, particularly in clinical settings, will be essential to fully elucidate the relative efficacy and safety of VTP-27999 compared to the established class of ARBs. This information will be critical for guiding future drug development and personalizing antihypertensive therapy.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 5. bhf.org.uk [bhf.org.uk]
- 6. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New insights into angiotensin receptor actions: from blood pressure to aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels: A Comprehensive Analysis Based on Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ClinPGx [clinpgx.org]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Losartan - Wikipedia [en.wikipedia.org]
- 17. Valsartan - Wikipedia [en.wikipedia.org]
- 18. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
VTP-27999: A Novel Renin Inhibitor for Hypertension Treatment in Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the antihypertensive effects of VTP-27999, a potent and selective direct renin inhibitor, in preclinical animal models. By objectively comparing its performance with established alternatives like the Angiotensin-Converting Enzyme (ACE) inhibitor Captopril, this document serves as a valuable resource for researchers, scientists, and professionals involved in the development of novel antihypertensive therapeutics. The guide summarizes key experimental data, details methodological protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of VTP-27999's potential.
Comparative Antihypertensive Efficacy
VTP-27999 has demonstrated significant oral efficacy in a double transgenic rat model of hypertension.[1] This animal model, which expresses both human renin and human angiotensinogen, develops severe hypertension, making it a highly relevant model for studying renin-angiotensin-aldosterone system (RAAS) targeted therapies. While specific quantitative data on the reduction of mean arterial pressure (MAP) for VTP-27999 from the initial discovery studies are not publicly available, its efficacy has been clearly established.
For comparative purposes, the following table summarizes the antihypertensive effects of the widely used ACE inhibitor, Captopril, in a different but also highly relevant model of hypertension, the spontaneously hypertensive rat (SHR).
| Compound | Animal Model | Dose | Route of Administration | Blood Pressure Reduction | Reference |
| VTP-27999 | Double Transgenic Rat (human renin & angiotensinogen) | Data not publicly available | Oral | Orally efficacious | [1] |
| Captopril | Spontaneously Hypertensive Rat (SHR) | 250 mg/kg/day | Oral (in drinking water) | ~60 mmHg decrease in systolic BP after 3 weeks |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the results and for designing future studies.
Animal Model: Double Transgenic Rat (Expressing Human Renin and Angiotensinogen)
This model is specifically designed for the evaluation of human renin inhibitors.
-
Induction of Hypertension: Rats transgenic for human renin are crossed with rats transgenic for human angiotensinogen. The resulting double transgenic offspring spontaneously develop severe hypertension due to the overactive renin-angiotensin system.[2]
-
Stabilization of Hypertension (Optional but recommended for chronic studies): To prevent early mortality and create a more stable hypertensive model, animals can be treated with an ACE inhibitor like enalapril in their drinking water from a young age (e.g., 3 to 12 weeks). Upon withdrawal of the ACE inhibitor, the rats develop a stable and sustained hypertension with a mean arterial pressure (MAP) in the range of 160-180 mmHg.
-
Drug Administration: VTP-27999 or the comparator drug is typically administered orally via gavage or in the drinking water.
-
Blood Pressure Measurement: Blood pressure is continuously monitored using radiotelemetry devices implanted in the animals. This method allows for the accurate and stress-free measurement of blood pressure and heart rate in conscious, freely moving animals over long periods. Alternatively, tail-cuff plethysmography can be used for intermittent measurements.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
VTP-27999 exerts its antihypertensive effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade. This action prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II.
Figure 1. The Renin-Angiotensin-Aldosterone System and points of inhibition.
The diagram above illustrates the RAAS cascade. VTP-27999 directly inhibits Renin, preventing the formation of Angiotensin I. In contrast, ACE inhibitors like Captopril act downstream to block the conversion of Angiotensin I to Angiotensin II. By targeting the initial, rate-limiting step, direct renin inhibitors like VTP-27999 offer a potentially more complete blockade of the RAAS.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the antihypertensive effect of a compound like VTP-27999 in the double transgenic rat model.
Figure 2. Experimental workflow for antihypertensive drug testing.
This workflow provides a structured approach to in vivo efficacy studies, ensuring robust and reproducible data collection for the evaluation of novel antihypertensive agents.
References
VTP-27999: A Comparative Analysis of Protease Selectivity
For Researchers, Scientists, and Drug Development Professionals
VTP-27999 is a potent and highly selective, nonpeptidic alkyl amine inhibitor of renin, a critical aspartyl protease in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] Its high selectivity is a key attribute, minimizing off-target effects and enhancing its therapeutic potential for conditions such as hypertension and end-organ diseases.[1][3] This guide provides a detailed comparison of VTP-27999's cross-reactivity with other proteases, supported by available experimental data.
Cross-Reactivity Profile of VTP-27999
VTP-27999 has demonstrated exceptional selectivity for renin over other proteases, including related human aspartyl proteases.[1] This high degree of selectivity is crucial for a favorable safety profile, as off-target inhibition of other proteases can lead to undesirable side effects.
Quantitative Comparison of Protease Inhibition
The following table summarizes the inhibitory activity of VTP-27999 against a panel of human aspartyl proteases.
| Protease | VTP-27999 Inhibition (%) at 10 µM | Fold Selectivity for Renin | Reference |
| Renin | - | >1000x over a panel of >150 off-targets | [1] |
| β-secretase (BACE1) | <10% | Not specified | [1] |
| Cathepsin D | <10% | Not specified | [1] |
| Cathepsin E | <10% | Not specified | [1] |
Experimental Protocols
The selectivity of VTP-27999 was determined through a series of in vitro enzymatic assays. While the specific, detailed protocols for the cross-reactivity studies on VTP-27999 are proprietary to the developing pharmaceutical companies, a general methodology for such an evaluation is outlined below.
General Protocol for Protease Selectivity Assay
Objective: To determine the inhibitory activity of VTP-27999 against a panel of proteases compared to its primary target, renin.
Materials:
-
VTP-27999 compound
-
Recombinant human renin
-
Panel of other purified human proteases (e.g., β-secretase, Cathepsin D, Cathepsin E)
-
Fluorogenic or chromogenic substrates specific to each protease
-
Assay buffer specific to each enzyme's optimal activity
-
Microplate reader (fluorometer or spectrophotometer)
-
384-well assay plates
Procedure:
-
Compound Preparation: VTP-27999 is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Enzyme and Substrate Preparation: Each protease and its corresponding substrate are diluted to their optimal working concentrations in the respective assay buffer.
-
Assay Reaction:
-
A small volume of the diluted VTP-27999 is pre-incubated with each of the proteases in the assay plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
-
Data Acquisition: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
Data Analysis:
-
The percentage of inhibition for each concentration of VTP-27999 is calculated relative to a control reaction without the inhibitor.
-
For the primary target (renin), IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the concentration-response data to a suitable equation.
-
For off-target proteases, the percentage of inhibition at a high concentration (e.g., 10 µM) is reported to assess cross-reactivity.
-
-
Selectivity Calculation: The fold selectivity is calculated by dividing the IC50 value for the off-target protease by the IC50 value for renin. A higher fold selectivity indicates greater specificity for the intended target.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to determining selectivity, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the inhibitory action of VTP-27999 on renin.
Caption: Experimental workflow for determining the protease selectivity of VTP-27999.
References
A Comparative Analysis of V-T-P-27999 and Other Direct Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Direct renin inhibitors (DRIs) represent a targeted approach to antihypertensive therapy by blocking the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step. This guide provides a comparative analysis of VTP-27999, a novel alkyl amine renin inhibitor, against other key DRIs, including the only approved drug in its class, Aliskiren, and other investigational compounds like Remikiren and SPH3127. The information is supported by experimental data to aid in research and development decisions.
Mechanism of Action: Targeting the Rate-Limiting Step of the RAAS
The renin-angiotensin-aldosterone system is a critical regulator of blood pressure and fluid balance.[1][2][3][4][5][6] Renin, an enzyme primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen to angiotensin I.[1][2][3][4][5][6] This is the first and rate-limiting step in a cascade that ultimately produces angiotensin II, a potent vasoconstrictor that also stimulates aldosterone release, leading to sodium and water retention and an increase in blood pressure.[1][2][3][4][5][6]
Direct renin inhibitors, such as VTP-27999 and Aliskiren, bind directly to the active site of renin, preventing it from acting on angiotensinogen. This upstream inhibition distinguishes DRIs from other RAAS-targeting drugs like ACE inhibitors and angiotensin II receptor blockers (ARBs), which act further down the cascade.
Below is a diagram illustrating the RAAS pathway and the point of intervention for direct renin inhibitors.
Comparative Analysis of In Vitro Potency
The in vitro potency of direct renin inhibitors is a key indicator of their potential efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro.
| Compound | IC50 (Human Renin) |
| VTP-27999 | ~0.6 nM |
| Aliskiren | 0.6 nM[7] |
| Remikiren | 0.8 nM[8] |
| SPH3127 | Data not publicly available |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and overall clinical utility. A significant challenge in the development of direct renin inhibitors has been achieving good oral bioavailability.
| Parameter | VTP-27999 | Aliskiren | Remikiren | SPH3127 |
| Oral Bioavailability | >15% (in three species)[4][9] | Low (~2.6%)[3][7][10] | Low (<6%)[11][12] | Rat: 11.5-24.5%, Monkey: 3.3-11.3%[2] |
| Time to Max. Concentration (Tmax) | 1-4 hours[13] | 1-3 hours[7][10] | 0.25-2 hours[8] | 0.33-1.0 hours[14] |
| Half-life (t1/2) | 24-30 hours[13] | ~24 hours (accumulation half-life) | ~7 hours (oral)[15] | 3-4 hours[14] |
| Plasma Protein Binding | Data not publicly available | Moderate (47-51%)[3][10] | Data not publicly available | Low (11.7-14.8%)[2] |
| Metabolism | Primarily hepatic[13] | Minor (~20%) via CYP3A4[3][10] | Rapid metabolism[11][12] | Primarily via CYP3A4[2] |
| Excretion | <10% in urine[13] | Primarily biliary/fecal[7][10] | Biliary and renal[11][12] | Primarily fecal and biliary[2] |
Clinical Efficacy and Safety
Clinical studies provide crucial data on the in vivo performance and safety of drug candidates. VTP-27999 has been compared with Aliskiren in early-phase clinical trials, primarily in healthy volunteers.
Blood Pressure Reduction
In a multiple ascending dose study in salt-depleted healthy volunteers, VTP-27999 demonstrated a reduction in blood pressure comparable to that of Aliskiren.[13] Similarly, SPH3127 has shown promising antihypertensive effects in phase I and II clinical trials.[5][6][14][16] Aliskiren has been shown to be as effective as other major antihypertensive agents in lowering blood pressure.[17][18][19]
Renal Hemodynamics
A study comparing escalating doses of VTP-27999 (75-600 mg) to Aliskiren (300 mg) in healthy, salt-depleted volunteers showed that VTP-27999 dose-dependently increased renal plasma flow (RPF) and glomerular filtration rate (GFR).[20] The effects of 300 mg of VTP-27999 on RPF and GFR were significantly greater than those of 300 mg of Aliskiren, with the latter's effects being more comparable to the 150 mg dose of VTP-27999.[20] This suggests that VTP-27999 may achieve a more profound renal renin blockade at equivalent or lower doses than Aliskiren.[20]
Safety and Tolerability
VTP-27999 was generally well-tolerated in clinical studies, with no significant safety issues reported at the tested doses.[13] Aliskiren has a safety profile comparable to placebo, though it is not recommended for use in combination with ACE inhibitors or ARBs in patients with diabetes and renal impairment due to an increased risk of adverse events.[17][18] SPH3127 has also demonstrated good tolerability in early clinical trials.[14][16]
Experimental Protocols
In Vitro Renin Inhibition Assay
A common method for determining the in vitro potency of renin inhibitors is a fluorescence resonance energy transfer (FRET)-based assay.
Methodology:
-
Reagent Preparation: All reagents are brought to the appropriate temperature. A 10X assay buffer is diluted to 1X. Human recombinant renin is diluted in the 1X assay buffer. The test inhibitor (e.g., VTP-27999) is serially diluted to a range of concentrations.
-
Plate Setup: The assay is performed in a 96-well plate format. A synthetic FRET peptide substrate, which contains a fluorophore and a quencher, is added to all wells.[21][22][23] The serially diluted inhibitor or solvent (for control wells) is then added.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the diluted human recombinant renin to the wells.
-
Incubation and Measurement: The plate is incubated at 37°C. As renin cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Fluorescence is measured at regular intervals using a plate reader with appropriate excitation and emission wavelengths.[21][22][23]
-
Data Analysis: The rate of increase in fluorescence is used to determine the enzyme activity. The percent inhibition for each inhibitor concentration is calculated relative to the control wells. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.
In Vivo Efficacy Model: Double Transgenic Rat (dTGR)
The double transgenic rat model is a well-established animal model of hypertension used to evaluate the in vivo efficacy of antihypertensive drugs.
Model Description:
This model involves rats that are transgenic for both human renin and human angiotensinogen.[24][25][26] The expression of both human genes leads to a humanized renin-angiotensin system in the rat, resulting in the development of severe hypertension.[26] This model is particularly useful for testing human renin inhibitors, as the enzyme's activity is species-specific.
Experimental Protocol Outline:
-
Animal Acclimatization: dTGRs are allowed to acclimatize to the laboratory conditions.
-
Baseline Measurements: Baseline blood pressure is measured, often using radiotelemetry for continuous monitoring.
-
Drug Administration: The test compound (e.g., VTP-27999) is administered orally at various doses. A vehicle control group and a positive control group (e.g., Aliskiren) are typically included.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously throughout the study period.
-
Pharmacodynamic Assessments: Blood samples may be collected at various time points to measure plasma renin activity (PRA), plasma renin concentration (PRC), and angiotensin II levels.
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control. Dose-response curves can be generated to assess the potency and efficacy of the test compound.
Comparative Features of Direct Renin Inhibitors
The following diagram summarizes the key comparative features of VTP-27999 and other direct renin inhibitors.
Conclusion
VTP-27999 emerges as a promising direct renin inhibitor with several potential advantages over the currently approved Aliskiren. Its significantly higher oral bioavailability, as demonstrated in preclinical studies, addresses a key limitation of first-generation DRIs.[4][9] Furthermore, early clinical data suggest that VTP-27999 may achieve a more potent effect on renal hemodynamics at comparable doses to Aliskiren.[20] While further clinical development is necessary to fully elucidate its efficacy and safety profile, VTP-27999 represents a significant advancement in the pursuit of more effective therapies targeting the renin-angiotensin-aldosterone system. The data presented in this guide offer a valuable resource for researchers and drug development professionals in the field of cardiovascular medicine.
References
- 1. [PDF] Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. | Semantic Scholar [semanticscholar.org]
- 2. The Nonclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of SPH3127, a Novel Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of SPH3127: A Phase I, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and efficacy of aliskiren in the treatment of hypertension: a systematic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Maximum renal responses to renin inhibition in healthy study participants: VTP-27999 versus aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. abcam.com [abcam.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. ahajournals.org [ahajournals.org]
- 25. storage.imrpress.com [storage.imrpress.com]
- 26. The hypertensive Ren-2 transgenic rat TGR (mREN2)27 in hypertension research. Characteristics and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the renin inhibitor VTP-27999 against other structurally related human aspartyl proteases. The data presented is supported by experimental findings to offer an objective assessment of the compound's performance, aiding in research and development decisions.
High Selectivity of VTP-27999 for Renin
VTP-27999 is an alkyl amine inhibitor of renin, a critical aspartyl protease in the Renin-Angiotensin-Aldosterone System (RAAS) that plays a pivotal role in blood pressure regulation.[1] A key attribute of an effective and safe therapeutic inhibitor is its high selectivity for the intended target over other related enzymes. VTP-27999 has demonstrated exceptional selectivity for renin. Experimental data reveals that at a concentration of 10 μM, VTP-27999 exhibited less than 10% inhibition of other human aspartyl proteases, including β-secretase (BACE1), Cathepsin D, and Cathepsin E.[1] Furthermore, the compound has shown over 1000-fold selectivity for renin when screened against a comprehensive panel of more than 150 other enzymes, ion channels, and receptors.[1]
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of VTP-27999 against its primary target, renin, and other related human aspartyl proteases.
| Enzyme Target | VTP-27999 Inhibition | IC50 |
| Renin | Potent Inhibition | 0.47 nM[2] |
| β-secretase (BACE1) | <10% inhibition at 10 μM[1] | >10,000 nM |
| Cathepsin D | <10% inhibition at 10 μM[1] | >10,000 nM |
| Cathepsin E | <10% inhibition at 10 μM[1] | >10,000 nM |
Experimental Protocols
The following methodologies were employed to determine the enzymatic activity and selectivity of VTP-27999.
Renin Inhibition Assay
Objective: To determine the in vitro inhibitory potency of VTP-27999 against purified recombinant human renin.
Method:
-
The enzymatic reaction is initiated by the addition of purified recombinant human renin to a solution containing a fluorogenic substrate.
-
VTP-27999, at varying concentrations, is pre-incubated with the enzyme before the addition of the substrate.
-
The cleavage of the fluorogenic substrate by renin results in an increase in fluorescence intensity, which is monitored over time using a fluorescence plate reader.
-
The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Selectivity Assays against Related Aspartyl Proteases (BACE1, Cathepsin D, Cathepsin E)
Objective: To assess the inhibitory activity of VTP-27999 against off-target human aspartyl proteases.
Method:
-
Similar to the renin inhibition assay, the activity of each respective enzyme (BACE1, Cathepsin D, or Cathepsin E) is measured using a specific fluorogenic substrate for that enzyme.
-
VTP-27999 is tested at a fixed concentration (10 μM).
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of VTP-27999 to the activity in a control sample without the inhibitor.
Visualizing the Mechanism and Workflow
To further elucidate the context of VTP-27999's action and the experimental approach to its assessment, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of VTP-27999 on Renin.
References
A Comparative Guide to VTP-27999-Induced Changes in Renal Blood Flow
This guide provides a detailed comparison of the direct renin inhibitor VTP-27999 with other alternatives, focusing on its effects on renal blood flow. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Renin-Angiotensin-Aldosterone System (RAAS) for renal diseases.
VTP-27999 is a potent, orally bioavailable direct renin inhibitor developed for the potential treatment of chronic kidney disease and end-organ protection.[1] It acts at the top of the RAAS cascade, blocking the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step.[1][2] This mechanism is distinct from other RAAS inhibitors like ACE inhibitors or angiotensin II receptor blockers (ARBs).[2]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS pathway and the point of intervention for direct renin inhibitors like VTP-27999.
Comparative Efficacy on Renal Blood Flow
Clinical studies in healthy, salt-depleted volunteers have demonstrated that VTP-27999 dose-dependently increases renal plasma flow (RPF) and glomerular filtration rate (GFR).[3] A key study compared escalating doses of VTP-27999 to the established direct renin inhibitor, aliskiren, and a placebo.
Data Presentation: Change in Renal Plasma Flow
The following table summarizes the mean change in renal plasma flow (RPF) from baseline in response to a 10-day treatment regimen.
| Treatment Group | Dose | Mean Change in RPF (mL/min/1.73 m²) |
| Placebo | N/A | -8.9 |
| VTP-27999 | 75 mg | +17.2 |
| VTP-27999 | 150 mg | +63.1 |
| VTP-27999 | 300 mg | +97.5 |
| VTP-27999 | 600 mg | +115.2 |
| Aliskiren | 300 mg | +62.6 |
| Data sourced from Hollenberg, N.K. et al. Renal Week (Nov 8-13, Philadelphia) 2011, Abst LBCT-PO3164.[4] |
These results indicate that VTP-27999 at doses of 300 mg and 600 mg produced a more significant increase in RPF compared to 300 mg of aliskiren.[3][4] The effect of 150 mg VTP-27999 was comparable to that of 300 mg aliskiren.[3][4] A maximal effect for VTP-27999 on RPF was observed at the 300 mg dose, with the 600 mg dose showing a similar increase.[3]
Experimental Protocols
Measurement of Renal Plasma Flow (RPF)
Objective: To quantify the effect of VTP-27999 on renal hemodynamics.
Methodology: The clearance of para-aminohippurate (PAH) is a standard method for estimating RPF.
Protocol:
-
Subject Preparation: Subjects are maintained on a controlled low-sodium diet to stimulate the RAAS.[3]
-
Catheterization: Intravenous lines are established for the infusion of PAH and for blood sampling.
-
PAH Infusion: A priming dose of PAH is administered, followed by a continuous infusion to maintain a stable plasma concentration.
-
Blood and Urine Sampling: Timed collections of urine and periodic blood samples are taken.
-
Analysis: The concentrations of PAH in plasma and urine are determined.
-
Calculation: RPF is calculated using the formula: RPF = (Urine PAH concentration x Urine flow rate) / Plasma PAH concentration.
Experimental Workflow: Clinical Trial Design
The diagram below outlines the workflow of the comparative clinical trial that evaluated the effects of VTP-27999 and aliskiren on renal hemodynamics.
Conclusion
The available data strongly support the validation of VTP-27999-induced changes in renal blood flow. As a direct renin inhibitor, VTP-27999 effectively increases renal plasma flow, a key indicator of renal vascular function.[4] Comparative studies demonstrate its superior or equivalent potency to aliskiren at different dose levels.[3][4] The dose-dependent increase in RPF suggests a robust and predictable therapeutic effect on renal hemodynamics, highlighting its potential for the management of chronic kidney disease.[2]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximum renal responses to renin inhibition in healthy study participants: VTP-27999 versus aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal Procedures for VTP-27999 Hydrochloride: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of VTP-27999 Hydrochloride, a potent renin inhibitor used in hypertension and end-organ disease research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
While a complete, publicly available Safety Data Sheet (SDS) with specific GHS classifications for this compound could not be located, standard laboratory precautions for handling potent, biologically active compounds should be strictly followed. Based on general safety protocols for research chemicals, the following measures are essential:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation risk.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂Cl₂N₄O₅ | Supplier Data |
| Molecular Weight | 561.54 g/mol | Supplier Data |
| Purity | Typically ≥98% | Supplier Data |
| Storage Temperature | -20°C for short-term, -80°C for long-term | Supplier Data |
Disposal Operational Plan
Proper disposal of this compound and associated waste is crucial. As a research-grade pharmaceutical compound, it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container. This includes any contaminated items such as weigh boats or paper.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound should be placed in a designated, sealed hazardous waste bag or container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Follow all institutional guidelines for waste manifest and pickup procedures.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable lab equipment and surfaces that came into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by a detergent solution. Collect all decontamination materials as hazardous waste.
-
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a direct inhibitor of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is critical in regulating blood pressure. The diagram below illustrates the RAAS and the point of inhibition by this compound.
Safeguarding Research: A Comprehensive Guide to Handling VTP-27999 Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling of VTP-27999 Hydrochloride, a potent renin inhibitor. Developed for researchers, scientists, and drug development professionals, this document outlines essential personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans to ensure a safe and efficient laboratory environment. By adhering to these protocols, institutions can foster a culture of safety and build unwavering trust in their chemical handling practices.
Essential Personal Protective Equipment (PPE)
A multi-tiered approach to PPE is paramount to minimize exposure risk when handling this compound. The required level of protection escalates with the potential for aerosol generation or direct contact.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | - Chemical splash goggles for any potential splash risk |
| Handling of Powder/Solid Compound | - Full-face respirator with P100 (or N100) particulate filters- Chemical-resistant disposable gown or coveralls- Double-gloving (nitrile or neoprene)- Disposable shoe covers | - Face shield over respirator for added protection |
| Handling of Liquid Solutions | - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton™)- Chemical-resistant apron over lab coat | - Elbow-length gloves for larger volume transfers |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator if aerosol or vapor generation is possible |
Note: Always inspect PPE for integrity before use. Contaminated reusable PPE must be decontaminated according to established laboratory procedures. Disposable PPE should be discarded as hazardous waste after a single use or upon contamination.
Operational Plan: A Step-by-Step Protocol
This section details the procedural workflow for safely handling this compound from receipt to disposal. All operations involving the handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood or other appropriate containment device.
Compound Receipt and Storage
-
Verification: Upon receipt, verify the container label matches the order information. Inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a designated, well-ventilated, and secure location. Per the supplier, the solid compound should be stored at 4°C, sealed, and away from moisture.[1] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[1]
-
Inventory: Maintain a detailed inventory log for all potent compounds, including this compound.
Preparation of Stock Solutions
-
Solubility: this compound is soluble in water (≥ 100 mg/mL).[1][2]
-
Procedure:
-
Don the appropriate PPE for handling solid compounds.
-
Perform all weighing and initial dissolution steps within a chemical fume hood.
-
Use a tared, disposable weigh boat to measure the desired amount of this compound.
-
Carefully transfer the solid to a suitable volumetric flask.
-
Slowly add the solvent (e.g., sterile water) to the flask, rinsing any residual compound from the weigh boat into the flask.
-
Cap the flask and mix by inversion until the solid is completely dissolved.
-
If necessary, filter-sterilize the solution using a 0.22 µm filter.[1]
-
Aliquot the stock solution into clearly labeled, sealed vials for storage.
-
Experimental Use
-
Designated Area: All experiments involving this compound should be conducted in a designated area within the laboratory.
-
Containment: Use a chemical fume hood for all procedures that may generate aerosols.
-
Spill Kit: Ensure a spill kit appropriate for potent powder and liquid chemical spills is readily accessible.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container designated for "Hazardous Chemical Waste - Solid."- Do not mix with other waste streams. |
| Unused Solutions | - Collect in a clearly labeled, sealed, and chemically compatible container designated for "Hazardous Chemical Waste - Liquid (Aqueous)." |
| Contaminated Labware (disposable) | - Includes gloves, weigh boats, pipette tips, etc.- Place in a designated, sealed hazardous waste bag or container immediately after use. |
| Contaminated Labware (reusable) | - Decontaminate using a validated procedure (e.g., rinsing with a suitable solvent, followed by a thorough wash).- The initial rinsate must be collected and disposed of as hazardous liquid waste. |
| Empty Stock Vials | - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface the label and dispose of the vial in accordance with institutional guidelines for decontaminated glassware.[3][4] |
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5][6]
Visual Workflow for Safe Handling
The following diagram illustrates the logical progression of tasks for the safe handling of this compound, from initial receipt to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
